molecular formula C23H27NO4S B3101678 Fmoc-DL-buthionine CAS No. 1396969-21-3

Fmoc-DL-buthionine

Cat. No.: B3101678
CAS No.: 1396969-21-3
M. Wt: 413.5 g/mol
InChI Key: DWKYMIMIHMHMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-DL-buthionine is a useful research compound. Its molecular formula is C23H27NO4S and its molecular weight is 413.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4S/c1-2-3-13-29-14-12-21(22(25)26)24-23(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKYMIMIHMHMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188868
Record name Homocysteine, S-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396969-21-3
Record name Homocysteine, S-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396969-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocysteine, S-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-DL-buthionine: Synthesis, Characterization, and Application in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-DL-buthionine is a protected amino acid derivative that holds significant potential in the fields of peptide chemistry and drug development. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine functionality allows for its strategic incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the fundamental properties, synthesis, purification, analytical characterization, and application of this compound, offering a valuable resource for researchers aiming to utilize this compound in their work.

Core Chemical Properties

A thorough understanding of the fundamental chemical properties of this compound is paramount for its effective use. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₃H₂₇NO₄S[1]
Molecular Weight 413.53 g/mol [1]
Appearance White to off-white solidInferred from general properties of Fmoc-amino acids
Solubility Soluble in organic solvents such as DMF, NMP, and DCMInferred from use in SPPS protocols

Synthesis of this compound

The synthesis of this compound involves the protection of the primary amine of DL-buthionine with the Fmoc group. A general and widely adopted method for the Fmoc protection of amino acids utilizes 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The use of Fmoc-OSu is often preferred due to its greater stability and reduced formation of side products.

Diagram: Synthesis of this compound

G DL_Buthionine DL-Buthionine Reaction Reaction Mixture DL_Buthionine->Reaction Fmoc_OSu Fmoc-OSu (or Fmoc-Cl) Fmoc_OSu->Reaction Base Base (e.g., NaHCO₃, Na₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Fmoc_DL_Buthionine This compound Reaction->Fmoc_DL_Buthionine Fmoc Protection

Caption: General schematic for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

  • Dissolution of DL-buthionine: Dissolve DL-buthionine (1.0 equivalent) in a suitable aqueous basic solution, such as 10% aqueous sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate. The choice of solvent and base is critical to ensure the amino acid is deprotonated and soluble.

  • Addition of Fmoc-OSu: To the stirred solution of DL-buthionine, slowly add a solution of Fmoc-OSu (1.05-1.1 equivalents) dissolved in a solvent like dioxane or acetone. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (DL-buthionine) is consumed.

  • Work-up: Once the reaction is complete, the mixture is typically acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 2. This protonates the carboxyl group and any unreacted amine.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine to remove inorganic salts and impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The purity of Fmoc-amino acids is crucial for the successful synthesis of high-quality peptides. Impurities in the starting material can lead to the incorporation of incorrect amino acids or truncated sequences. Recrystallization is a common and effective method for the purification of crude Fmoc-amino acids.

Experimental Protocol: Purification by Recrystallization
  • Solvent Selection: Select a suitable solvent system for recrystallization. This is typically a binary solvent system where the compound is soluble in one solvent at elevated temperatures and insoluble in the other at room temperature or below. A common system for Fmoc-amino acids is ethyl acetate/hexane.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent in which it is soluble.

  • Crystallization: Slowly add the anti-solvent until the solution becomes turbid. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

  • Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum to a constant weight.

Analytical Characterization for Quality Assurance

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed. This step is critical for a self-validating system, ensuring the quality of the material before its use in peptide synthesis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an essential technique to assess the purity of this compound. A reversed-phase C18 column is typically used with a gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%). The chromatogram should show a single major peak corresponding to the product, and the purity can be calculated from the peak area.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common technique for analyzing Fmoc-amino acids. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 414.53.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound. The spectra should show characteristic peaks for the protons and carbons of the buthionine side chain and the Fmoc protecting group.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based SPPS. The Fmoc strategy is favored due to its mild deprotection conditions, which are compatible with a wide range of amino acid side chains.

Diagram: Fmoc-SPPS Cycle for Incorporating this compound

G cluster_0 Fmoc-SPPS Cycle Start Resin-Bound Peptide (Free N-terminus) Coupling 1. Coupling: This compound + Coupling Reagents (e.g., HBTU/DIPEA) + Solvent (e.g., DMF) Start->Coupling Wash1 2. Wash (DMF) Coupling->Wash1 Deprotection 3. Fmoc Deprotection: 20% Piperidine in DMF Wash1->Deprotection Wash2 4. Wash (DMF) Deprotection->Wash2 Next_Cycle Ready for Next Amino Acid Coupling Wash2->Next_Cycle Next_Cycle->Coupling Repeat Cycle

Caption: The iterative cycle of Fmoc-SPPS for peptide chain elongation.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence

This protocol outlines the general steps for coupling this compound to a growing peptide chain on a solid support.

  • Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine. Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. This reaction is typically complete within 5-20 minutes and can be monitored by UV spectroscopy of the fulvene-piperidine adduct in the washings.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.

  • Coupling:

    • Activation: In a separate vessel, pre-activate this compound (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Coupling to Resin: Add the activated this compound solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test), which detects free primary amines.

  • Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: The cycle of deprotection, washing, and coupling is repeated with the next desired Fmoc-amino acid until the peptide sequence is complete.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers to protect sensitive residues.

Conclusion

This compound serves as a valuable building block for the synthesis of novel peptides with potential applications in various research and development areas. A thorough understanding of its chemical properties, a robust synthetic and purification strategy, and comprehensive analytical characterization are essential for its successful application. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently incorporate this compound into their peptide synthesis workflows, paving the way for new discoveries in peptide science.

References

Sources

An In-Depth Technical Guide to the Application of Fmoc-DL-Buthionine in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Convergence of Mechanistic Inhibition and Combinatorial Chemistry

In the landscape of modern drug discovery and chemical biology, the ability to rationally design and synthesize molecular probes is paramount. This guide delves into the strategic application of a unique unnatural amino acid, Fmoc-DL-buthionine, in the construction of peptide libraries. Buthionine sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (GCS), a critical enzyme in the biosynthesis of glutathione (GSH).[1][2] By incorporating this functionality directly into a peptide backbone using Fmoc-based solid-phase peptide synthesis (SPPS), researchers can generate vast libraries of molecules capable of probing cellular redox biology, screening for novel enzyme inhibitors, and developing targeted therapeutics. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing not only the foundational principles but also actionable protocols and field-proven insights.

Understanding the Core Components: Fmoc Chemistry and Buthionine Sulfoximine

The Fmoc/tBu Strategy: A Foundation of Modern Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, introduced by Carpino and Han, has become the cornerstone of modern solid-phase peptide synthesis (SPPS).[3][4] Its widespread adoption stems from the mild, base-labile deprotection conditions, which offer a crucial advantage over the harsher acid-based methods of Boc/Bzl chemistry. This "orthogonal" protection scheme, where the temporary Nα-Fmoc group is removed by a base (typically piperidine in DMF) while side-chain protecting groups (like tBu, Trt, Pbf) are cleaved by acid, allows for the synthesis of complex and modified peptides with high fidelity.[3][5]

The standard Fmoc-SPPS cycle is an iterative process of deprotection, washing, coupling, and washing, which is readily automated and amenable to the parallel synthesis required for creating peptide libraries.[3][][7]

SPPS_Cycle Resin Resin-AA(PG) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Elongated Resin-AA-AA(PG) Washing2->Elongated Next Cycle

Caption: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Buthionine Sulfoximine (BSO): A Targeted Warhead for Glutathione Synthesis

Buthionine sulfoximine is a synthetic amino acid that acts as a potent and irreversible inhibitor of γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL).[2] This enzyme catalyzes the first and rate-limiting step in the biosynthesis of glutathione (GSH), a tripeptide (γ-Glu-Cys-Gly) that is the most abundant intracellular antioxidant.[1][2] By inhibiting GCS, BSO depletes cellular GSH levels, leading to an increase in reactive oxygen species (ROS) and sensitizing cells to oxidative stress. This property has made BSO a valuable tool in cancer research, where it is used to enhance the efficacy of chemotherapy and radiation therapy in drug-resistant tumors.[7][8]

BSO_Mechanism cluster_GSH Glutathione (GSH) Synthesis Pathway Glutamate Glutamate GCS γ-Glutamylcysteine Synthetase (GCS) Glutamate->GCS Cysteine Cysteine Cysteine->GCS gGluCys γ-Glutamylcysteine GCS->gGluCys GS Glutathione Synthetase (GS) gGluCys->GS GSH Glutathione (GSH) GS->GSH BSO Buthionine Sulfoximine (BSO) BSO->Inhibition

Caption: Mechanism of BSO-mediated inhibition of the glutathione synthesis pathway.

Synthesis and Incorporation of this compound

While this compound is commercially available, understanding its synthesis provides valuable insight into its chemical properties. The synthesis typically involves the protection of the α-amino group of DL-buthionine sulfoximine with an Fmoc group, commonly using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a base.

Experimental Protocol: Fmoc Protection of DL-Buthionine Sulfoximine

Materials:

  • DL-Buthionine sulfoximine

  • Fmoc-OSu (1.1 equivalents)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Dissolve DL-buthionine sulfoximine in a 10% aqueous solution of NaHCO₃.

  • Add a solution of Fmoc-OSu in 1,4-dioxane dropwise to the stirring buthionine solution at room temperature.

  • Stir the reaction mixture overnight.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (e.g., using a gradient of methanol in DCM) to yield this compound as a white solid.

Solid-Phase Incorporation of this compound: A Step-by-Step Guide

The incorporation of this compound into a growing peptide chain follows the standard Fmoc-SPPS workflow. However, as an unnatural amino acid, certain considerations can optimize its coupling efficiency.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide resin for C-terminal amides)

  • 20% Piperidine in DMF (v/v) for Fmoc deprotection

  • DMF (peptide synthesis grade)

  • This compound

  • Coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA)

  • DCM for washing

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc adduct.

  • Coupling of this compound:

    • Prepare the coupling solution: Dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent like HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.

    • Pre-activate the mixture for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. For potentially difficult couplings, this time can be extended or a stronger activating agent like HATU can be used.[9]

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes.

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Table 1: Comparison of Common Coupling Reagents for SPPS

Coupling ReagentDescriptionAdvantagesConsiderations
HBTU/DIPEA Aminium-based reagentFast, efficient, and widely used.Can cause racemization, especially with sensitive residues.
HATU/DIPEA Aminium-based reagent with HOAtMore reactive than HBTU, good for hindered couplings.More expensive than HBTU.
DIC/HOBt Carbodiimide-based reagentCost-effective, low racemization.Slower reaction times, can form insoluble urea byproducts.

Designing and Synthesizing Buthionine-Containing Peptide Libraries

The power of incorporating this compound lies in its use for creating diverse peptide libraries to screen for specific biological activities.

Library Design Strategies

The design of the library will depend on the research question. Common strategies include:

  • Alanine Scanning Library: Systematically replace each position in a known peptide with buthionine to determine its importance for activity.

  • Positional Scanning Library: Fix buthionine at one position and randomize the other positions to identify favorable neighboring residues.

  • Random Library: Synthesize a library with random sequences that include buthionine at a defined frequency.

Synthesis of a Split-and-Pool Peptide Library

The split-and-pool (or "one-bead, one-compound") method is a powerful technique for generating large, diverse peptide libraries.

Split_Pool Start Resin Pool Split1 Split into N portions Start->Split1 Couple1 Couple AA1, AA2, ... AAN Split1->Couple1 Pool1 Pool all portions Couple1->Pool1 Split2 Split into N portions Pool1->Split2 Couple2 Couple AA1, AA2, ... AAN Split2->Couple2 Pool2 Pool all portions Couple2->Pool2 Final Library of Peptides (One sequence per bead) Pool2->Final

Caption: Workflow for split-and-pool combinatorial peptide library synthesis.

In this workflow, the incorporation of this compound would occur at a specific coupling step, either for all portions in a given cycle to create a fixed position library, or in one of the "N" portions to introduce diversity.

Applications and Screening of Buthionine-Containing Peptide Libraries

The primary application of these libraries is to leverage the GSH-depleting properties of buthionine in a targeted manner.

Probing Enzyme Active Sites and Drug Resistance

Peptide libraries containing buthionine can be screened against enzymes involved in redox homeostasis, such as glutathione S-transferases (GSTs), which are often overexpressed in cancer cells and contribute to drug resistance. A library of buthionine-containing peptides could identify sequences that not only deliver the BSO warhead to the cell but also specifically interact with the active site of a target GST isoform, leading to enhanced and more selective inhibition.

Enhancing Cellular Uptake and Targeted Delivery

A significant challenge with BSO as a standalone drug is its cellular uptake.[10] By incorporating it into a peptide sequence, particularly one containing cell-penetrating peptide (CPP) motifs, its delivery into target cells can be significantly enhanced.[1][2][11] A library approach allows for the empirical discovery of peptide sequences that optimize this delivery.

Screening Assay Example: On-Bead Screening for Enzyme Inhibition

  • Synthesize a one-bead, one-compound library containing buthionine.

  • Incubate the library with the target enzyme (e.g., a specific GST isoform) that has been fluorescently labeled.

  • Wash the beads to remove non-binding enzyme.

  • Isolate the beads that exhibit the highest fluorescence, indicating strong binding of the peptide to the enzyme.

  • Cleave the peptide from the "hit" beads and sequence it using mass spectrometry.

Characterization and Quality Control

Ensuring the purity and correct sequence of the synthesized peptides is crucial. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the primary analytical techniques used.

  • HPLC: Used to purify the crude peptide after cleavage from the resin and to assess its purity. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly used.

  • Mass Spectrometry: Confirms the molecular weight of the synthesized peptide, verifying the correct incorporation of all amino acids, including buthionine. Tandem MS (MS/MS) can be used to sequence the peptide and confirm its identity.

Conclusion and Future Perspectives

The integration of this compound into peptide libraries represents a sophisticated strategy for developing novel molecular probes and potential therapeutics. By combining the well-established principles of Fmoc-SPPS with the targeted inhibitory action of buthionine, researchers can create powerful tools to investigate and manipulate cellular redox systems. The future of this field lies in the development of more complex libraries, including those with cyclic or other constrained structures, to enhance binding affinity and specificity. Furthermore, the application of these libraries in high-throughput screening campaigns against a wider range of targets promises to unlock new avenues for drug discovery, particularly in the realm of oncology and diseases associated with oxidative stress.

References

  • Digital CSIC. (2020, January 19). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • RSC Publishing. (2019, November 19). Greening Fmoc/tBu solid-phase peptide synthesis. Retrieved from [Link]

  • Collins, J. M., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-10. Retrieved from [Link]

  • Tagde, A., et al. (2014). The glutathione synthesis inhibitor buthionine sulfoximine synergistically enhanced melphalan activity against preclinical models of multiple myeloma. Blood Cancer Journal, 4(7), e225. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • ResearchGate. (2021, November 23). Fmoc solid phase peptide synthesis?. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (2021, November 11). Fmoc solid phase peptide synthesis?. Retrieved from [Link]

  • Nonnekens, J., et al. (2021). Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE. Cancers, 14(1), 129. Retrieved from [Link]

  • Yan, C. C., & Callery, P. S. (1996). Buthionine sulfoximine enhances glutathione-but attenuates glutamate-stimulated cell proliferation. Biochemical pharmacology, 51(3), 325–331. Retrieved from [Link]

  • Reese, C. B., et al. (2018). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science, 9(43), 8263–8268. Retrieved from [Link]

  • Ehrlich, K., et al. (2009). Characterization of UPF peptides, members of the glutathione analogues library, on the basis of their effects on oxidative stress-related enzymes. Free Radical Research, 43(6), 557-565. Retrieved from [Link]

  • Griffith, O. W., & Meister, A. (1979). Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine). The Journal of biological chemistry, 254(16), 7558–7560. Retrieved from [Link]

  • Kim, S. Y., et al. (2012). Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ. Toxicological Research, 28(2), 119-125. Retrieved from [Link]

  • Trabjerg, E., et al. (2023). Cellular uptake of large biomolecules enabled by cell-surface-reactive cell-penetrating peptide additives. Nature Chemistry, 15(8), 1159–1168. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

Sources

Navigating the Stability of Fmoc-DL-buthionine: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, the integrity of starting materials is paramount. Among these, Fmoc-DL-buthionine, a critical building block for incorporating the glutathione synthesis inhibitor DL-buthionine sulfoximine (BSO) into peptide chains, presents unique stability considerations. This guide provides a comprehensive technical overview of the stability of this compound under standard storage conditions, offering field-proven insights into its handling, potential degradation pathways, and methods for ensuring its purity and efficacy in experimental workflows.

Introduction to this compound: A Key Player in Glutathione Modulation

This compound is the N-α-9-fluorenylmethyloxycarbonyl (Fmoc) protected form of DL-buthionine, a synthetic amino acid analog that irreversibly inhibits the enzyme γ-glutamylcysteine synthetase.[1][2][3] This inhibition depletes cellular levels of glutathione (GSH), a critical antioxidant, thereby sensitizing cancer cells to chemotherapy and radiation.[2][4] The Fmoc protecting group facilitates the incorporation of DL-buthionine into peptides using standard solid-phase peptide synthesis (SPPS) protocols, making it a valuable tool for developing targeted drug delivery systems and novel peptide-based therapeutics.[5]

However, the chemical structure of this compound, combining the base-labile Fmoc group with the sulfoximine moiety of buthionine, necessitates a thorough understanding of its stability to ensure the integrity of the final peptide product. This guide will dissect the factors influencing its stability and provide actionable protocols for its proper storage and handling.

Factors Influencing the Stability of this compound

The stability of this compound is primarily influenced by temperature, moisture, and pH. Understanding the causality behind these factors is crucial for maintaining the compound's integrity.

Temperature: The Primary Determinant of Shelf-Life

As with most chemical reagents, temperature plays a critical role in the long-term stability of this compound.

  • Long-Term Storage: For long-term storage, it is recommended to keep this compound in a tightly sealed container at -20°C.[2][6] At this temperature, the molecule's kinetic energy is significantly reduced, minimizing the rate of potential degradation reactions. Some sources suggest that storage at -20°C can ensure stability for at least two years.[2]

  • Short-Term Storage: For short-term storage, a temperature of 2-8°C is generally acceptable.[7] Many suppliers of Fmoc-protected amino acids recommend storage at 5°C for long-term stability, although they can be kept at room temperature for shorter durations without significant decomposition.[8] However, prolonged exposure to room temperature should be avoided.[9]

Moisture: A Catalyst for Degradation

Moisture is a significant threat to the stability of this compound. The presence of water can facilitate two primary degradation pathways:

  • Hydrolysis of the Fmoc group: Although the Fmoc group is primarily base-labile, it can undergo slow hydrolysis in the presence of water, leading to the formation of the free DL-buthionine and fluorenylmethanol.

  • General degradation of the buthionine moiety: While DL-buthionine sulfoximine itself is relatively stable in aqueous solutions for short periods, prolonged exposure to moisture, especially at non-optimal pH, can lead to degradation.[1]

To mitigate the effects of moisture, it is imperative to store this compound in a desiccated environment. When removing the compound from cold storage, the container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the product.[8]

pH: The Critical Factor for Fmoc Group Integrity

The Fmoc group is notoriously sensitive to basic conditions.[5][10] Exposure to even weak bases can lead to its cleavage via a β-elimination mechanism, generating dibenzofulvene and carbon dioxide.[5] Therefore, it is crucial to avoid any contact with basic substances during storage and handling. The compound should be stored in neutral, inert containers.

Potential Degradation Pathways

Understanding the potential chemical transformations that this compound can undergo is key to developing effective stability-indicating analytical methods.

Fmoc_Buthionine This compound Free_Buthionine DL-Buthionine Fmoc_Buthionine->Free_Buthionine Base-catalyzed Cleavage DBF Dibenzofulvene Fmoc_Buthionine->DBF CO2 CO2 Fmoc_Buthionine->CO2 Hydrolyzed_Fmoc Fmoc-OH Fmoc_Buthionine->Hydrolyzed_Fmoc Hydrolysis Oxidized_Buthionine Oxidized Buthionine Derivatives Fmoc_Buthionine->Oxidized_Buthionine Oxidation

Caption: Potential degradation pathways of this compound.

The primary degradation pathway involves the cleavage of the Fmoc group. Additionally, oxidation of the sulfur atom in the buthionine side chain, though less likely under standard storage conditions, should be considered, especially in the presence of oxidizing agents or exposure to light and air over extended periods.[11]

Experimental Protocols for Stability Assessment

A self-validating system for assessing the stability of this compound relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

HPLC-Based Stability Indicating Method

This protocol outlines a general method that can be adapted to most standard laboratory setups.

Objective: To quantify the purity of this compound and detect the presence of degradation products over time under various storage conditions.

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a 1:1 mixture of ACN and water to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-31 min: 80% to 20% B

      • 31-35 min: 20% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 265 nm (for the Fmoc group) and 214 nm (for peptide bonds and other potential impurities)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak areas of the main this compound peak and any impurity peaks.

    • Calculate the percentage purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Monitor the decrease in the main peak area and the increase in impurity peak areas over the course of the stability study.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis weigh Weigh 1 mg This compound dissolve Dissolve in 1 mL ACN:Water (1:1) weigh->dissolve inject Inject 10 µL onto C18 column dissolve->inject run Run Gradient Elution inject->run detect Detect at 265 nm & 214 nm run->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate monitor Monitor Changes Over Time calculate->monitor

Caption: Experimental workflow for HPLC-based stability assessment.

Data Summary and Interpretation

To facilitate easy comparison, quantitative data from a hypothetical stability study should be summarized in a clear, structured table.

Storage ConditionTime PointPurity (%) by HPLCAppearance
-20°C, Desiccated0 months99.5White powder
6 months99.4White powder
12 months99.3White powder
4°C, Desiccated0 months99.5White powder
6 months99.0White powder
12 months98.5White powder
Room Temp, Desiccated0 months99.5White powder
1 month98.2White powder
3 months96.5Slight yellowing
Room Temp, Ambient Humidity0 months99.5White powder
1 month95.0Yellowish, clumpy
3 months90.2Yellow, sticky solid

Interpretation: The hypothetical data above illustrates that this compound exhibits excellent stability when stored at -20°C in a desiccated environment. Storage at 4°C also provides good stability, while storage at room temperature, especially in the presence of humidity, leads to significant degradation.

Conclusion and Best Practices

The chemical integrity of this compound is critical for its successful application in research and drug development. Based on the principles of chemical stability and drawing from best practices for handling Fmoc-protected amino acids, the following recommendations are crucial:

  • Optimal Storage: For long-term storage, this compound should be stored at -20°C in a tightly sealed container with a desiccant.

  • Working Stock: For frequent use, a smaller quantity can be stored at 2-8°C in a desiccated environment.

  • Handling: Always allow the container to reach room temperature before opening to prevent moisture condensation.

  • Solubilization: When preparing solutions, use anhydrous solvents if possible. For aqueous solutions, prepare them fresh and use them promptly.[2] Studies on amino acid solutions suggest stability for up to six weeks when stored at 4°C, though this may vary for buthionine derivatives.[12]

  • Quality Control: Regularly assess the purity of your this compound stock using a validated analytical method like HPLC, especially for long-term projects or when synthesizing critical peptides.

By adhering to these guidelines, researchers can ensure the stability and reliability of their this compound, leading to more reproducible and successful experimental outcomes.

References

  • PubChem. DL-Buthionine-(S,R)-sulfoximine. [Link]

  • Yanfen Biotech. Proper Storage and Handling Guidelines for Peptides. [Link]

  • Reddit. How stable are Fmoc amino acids at room temp? [Link]

  • Biotage. How long are amino acid stock solutions stable for successful solid phase peptide synthesis? [Link]

  • ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • AAPPTec. Handling and Storage of Peptides - FAQ. [Link]

  • PubMed. Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides. [Link]

  • International Journal of Molecular Sciences. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]

  • PubMed. Glutathione depletion by DL-buthionine-SR-sulfoximine (BSO) potentiates X-ray-induced chromosome lesions after liquid holding recovery. [Link]

Sources

Peptides Containing DL-Buthionine Residues: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Glutathione Modulation in Drug Development

In the intricate landscape of cellular biochemistry, the tripeptide glutathione (GSH) stands as a principal guardian of redox homeostasis. Its dysregulation, particularly its overproduction in pathological states such as cancer, presents a formidable barrier to the efficacy of numerous therapeutic interventions. The ability of cancer cells to harness elevated GSH levels to neutralize cytotoxic agents and radiotherapy-induced oxidative stress is a primary mechanism of acquired drug resistance. Consequently, the strategic depletion of intracellular GSH has emerged as a promising avenue to re-sensitize resistant tumors and enhance the therapeutic window of existing treatments.

DL-buthionine sulfoximine (BSO), a potent and irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS) – the rate-limiting enzyme in GSH biosynthesis – has been a cornerstone of this therapeutic strategy.[1][2] By selectively inhibiting the de novo synthesis of GSH, BSO effectively diminishes the cell's primary antioxidant defense, rendering it more susceptible to oxidative damage.[3] However, the systemic administration of BSO is not without its challenges, including potential off-target effects and the need for high concentrations to achieve therapeutic efficacy within the tumor microenvironment.[4]

This technical guide delves into a more refined and targeted approach: the incorporation of DL-buthionine residues directly into peptide scaffolds. This strategy aims to leverage the specificity of peptide-based therapeutics to deliver the GSH-depleting warhead directly to the desired site of action, thereby maximizing its local efficacy while minimizing systemic exposure. Herein, we provide a comprehensive overview of the synthesis, characterization, and application of these novel peptide conjugates, offering a technical roadmap for researchers and drug development professionals seeking to exploit the therapeutic potential of targeted glutathione depletion.

I. The DL-Buthionine Residue: A Molecular Trojan Horse

At its core, a DL-buthionine residue is an unnatural amino acid that mirrors the structure of methionine, with the key difference being the sulfoximine moiety. This functional group is the cornerstone of its biological activity, acting as a transition-state analog that irreversibly binds to and inhibits γ-GCS.[5]

Caption: Chemical structure of DL-buthionine.

By incorporating this residue into a peptide sequence, we transform a systemically active small molecule into a targeted payload. The peptide component can be designed to selectively bind to receptors overexpressed on tumor cells, or to possess cell-penetrating properties, thereby ensuring that the GSH-depleting activity of the buthionine moiety is concentrated where it is most needed.

II. Synthesis of Peptides Containing DL-Buthionine Residues: A Step-by-Step Approach

The synthesis of peptides containing unnatural amino acids such as DL-buthionine requires a meticulous and well-planned approach, typically employing solid-phase peptide synthesis (SPPS). The following sections outline the critical steps, from the preparation of the protected buthionine building block to the final peptide cleavage and purification.

A. Synthesis of Fmoc-DL-Buthionine Sulfoximine

The cornerstone of incorporating a DL-buthionine residue into a peptide via Fmoc-based SPPS is the availability of the N-α-Fmoc protected amino acid. While not as readily available as standard proteinogenic amino acids, its synthesis can be achieved through a multi-step process. A plausible synthetic route, based on established methodologies for amino acid protection, is outlined below.

Proposed Synthetic Pathway:

Fmoc_BSO_Synthesis DL_BSO DL-Buthionine Sulfoximine Silylated_BSO Silylated DL-BSO Intermediate DL_BSO->Silylated_BSO 1. Silylation TMS_Cl Trimethylsilyl Chloride (TMSCl) BSTFA BSTFA Fmoc_BSO_OH This compound Sulfoximine Silylated_BSO->Fmoc_BSO_OH 2. Fmoc Protection Fmoc_OSu Fmoc-OSu Fmoc_BSO_OH:s->Fmoc_BSO_OH:s 3. Desilylation HCl Aqueous HCl

Caption: Proposed synthetic workflow for this compound sulfoximine.

Experimental Protocol: Synthesis of this compound Sulfoximine

  • Silylation of DL-Buthionine Sulfoximine:

    • Suspend DL-buthionine sulfoximine in an anhydrous, aprotic solvent such as dichloromethane (DCM) or acetonitrile under an inert atmosphere (e.g., argon or nitrogen).

    • Add N,O-Bis(trimethylsilyl)acetamide (BSA) or a mixture of trimethylsilyl chloride (TMSCl) and a non-nucleophilic base like triethylamine (TEA) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until the starting material is fully dissolved and the reaction is complete, as monitored by thin-layer chromatography (TLC). This step protects the carboxylic acid and the sulfoximine nitrogen as their trimethylsilyl esters/amides.

  • Fmoc Protection:

    • To the solution of the silylated DL-buthionine sulfoximine, add 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) or Fmoc-chloride.

    • Stir the reaction at room temperature overnight. The Fmoc group will selectively react with the primary amine.

  • Desilylation:

    • Carefully quench the reaction with a mild aqueous acid (e.g., 0.5 M HCl) at 0°C to hydrolyze the silyl protecting groups.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the desired this compound sulfoximine.

B. Solid-Phase Peptide Synthesis (SPPS) of a BSO-Containing Peptide

The incorporation of the synthesized this compound sulfoximine into a peptide sequence follows standard Fmoc-SPPS protocols.[6][7] A representative workflow is depicted below.

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Repeat for each amino acid Coupling Couple Fmoc-AA-OH (including Fmoc-BSO-OH) with activating agents (e.g., HBTU/DIPEA) Wash1->Coupling Repeat for each amino acid Wash2 Wash with DMF Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification by RP-HPLC Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General workflow for Fmoc-based solid-phase peptide synthesis of a BSO-containing peptide.

Experimental Protocol: SPPS of a Hypothetical BSO-Containing Peptide (e.g., Ac-Gly-BSO-Phe-NH₂)

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • First Amino Acid Coupling (Phenylalanine):

    • Deprotect the Fmoc group on the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF.

    • Couple Fmoc-Phe-OH (3 eq.) using a suitable activating agent such as HBTU (3 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 2 hours.

    • Confirm complete coupling using a Kaiser test.[8]

  • Incorporation of the BSO Residue:

    • Deprotect the Fmoc group from the resin-bound phenylalanine as described above.

    • Couple this compound sulfoximine (3 eq.) using the same activation method (HBTU/DIPEA) for 2-4 hours. Due to the potential for steric hindrance, a longer coupling time or the use of a more potent coupling agent like HATU may be beneficial.

    • Monitor the coupling reaction closely with a Kaiser test.

  • Final Amino Acid Coupling and Capping (Glycine):

    • Deprotect the Fmoc group from the BSO residue.

    • Couple Fmoc-Gly-OH (3 eq.) using HBTU/DIPEA for 2 hours.

    • Deprotect the final Fmoc group.

    • Cap the N-terminus by acetylation with acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Characterization:

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) to confirm the correct molecular weight.

III. Biochemical and Cellular Effects of BSO-Containing Peptides

The primary biochemical consequence of introducing a BSO residue into a peptide is the targeted inhibition of γ-GCS, leading to the depletion of intracellular GSH.[2] This targeted depletion can have several profound effects on cellular physiology, particularly in the context of cancer therapy.

A. Mechanism of Action: Targeted Glutathione Depletion

The peptide component of the conjugate serves as a delivery vehicle, directing the BSO moiety to specific cell types or tissues. Upon internalization, the BSO residue can inhibit γ-GCS, leading to a localized decrease in GSH levels. This targeted approach is designed to enhance the therapeutic index of GSH depletion by concentrating the effect in malignant cells while sparing healthy tissues.

BSO_MoA Peptide_BSO Peptide-BSO Conjugate Receptor Tumor Cell Receptor Peptide_BSO->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Release Endosomal Escape/Release Endosome->Release BSO_residue BSO Residue Release->BSO_residue Inhibition Irreversible Inhibition BSO_residue->Inhibition GCS γ-Glutamylcysteine Synthetase GCS->Inhibition GSH_synthesis Glutathione Synthesis GCS->GSH_synthesis Inhibition->GSH_synthesis Blocks Glutamate Glutamate Glutamate->GSH_synthesis Cysteine Cysteine Cysteine->GSH_synthesis GSH_depletion GSH Depletion GSH_synthesis->GSH_depletion

Caption: Mechanism of action of a BSO-containing peptide leading to targeted GSH depletion.

B. Sensitization to Chemotherapy and Radiotherapy

A primary application of BSO-containing peptides is to overcome tumor cell resistance to conventional cancer therapies. By depleting intracellular GSH, these peptides can re-sensitize resistant cells to a variety of cytotoxic agents, including alkylating agents and platinum-based drugs.[9] Similarly, the reduction in GSH levels can enhance the efficacy of radiotherapy by increasing the cellular damage caused by radiation-induced reactive oxygen species (ROS).[3]

Cell LineTreatmentEffect on Cell Viability/SurvivalReference
Human Stomach Cancer (SNU-1)BSO (1-2 mM) + Cisplatin/CarboplatinMarkedly enhanced cytotoxicity[3]
Human Ovarian Cancer (OVCAR-3)BSO (1-2 mM) + Cisplatin/CarboplatinMarkedly enhanced cytotoxicity[3]
Melanoma, Breast, Ovarian TumorsBSO aloneIC50 values of 1.9, 8.6, and 29 µM, respectively[10]
Multiple Myeloma Cell LinesBSO + MelphalanSynergistically enhanced activity[11]
SSTR-expressing Cancer Cell LinesBSO + 177Lu-DOTATATESynergistic reduction in cell survival[5]

Table 1: Representative Data on the Effects of BSO on Cancer Cell Lines

IV. Applications in Drug Development

The ability to incorporate DL-buthionine residues into peptides opens up a wide range of possibilities for the development of novel therapeutics.

A. Tumor-Targeting Peptide-BSO Conjugates

By conjugating BSO to peptides that selectively bind to receptors overexpressed on cancer cells (e.g., integrins, somatostatin receptors), it is possible to achieve targeted delivery of the GSH-depleting agent.[5] This approach can increase the intratumoral concentration of BSO, enhancing its chemosensitizing and radiosensitizing effects while minimizing systemic toxicity.

B. Cell-Penetrating Peptide-BSO Conjugates

Cell-penetrating peptides (CPPs) are short peptides that can traverse cellular membranes and deliver a variety of cargo molecules into the cytoplasm.[12] Conjugating BSO to a CPP can facilitate its entry into target cells, potentially overcoming issues of poor membrane permeability and increasing its intracellular concentration and efficacy.

V. Future Perspectives and Conclusion

The development of peptides containing DL-buthionine residues represents a significant advancement in the field of targeted cancer therapy. By combining the potent GSH-depleting activity of BSO with the specificity of peptide-based delivery, these novel conjugates offer the potential to overcome drug resistance and enhance the efficacy of existing treatments. Further research into the design of novel peptide scaffolds, the optimization of linker chemistry, and the exploration of new therapeutic combinations will undoubtedly unlock the full potential of this promising class of molecules. This guide provides a foundational framework for researchers and drug developers to embark on this exciting area of research, with the ultimate goal of translating these innovative concepts into effective clinical therapies.

VI. References

  • Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.

  • Drew, R., & Miners, J. O. (1984). The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation. Biochemical Pharmacology, 33(19), 2989–2994.

  • Fuchs, J., & Zimmer, G. (1991). L-buthionine sulfoximine potentiates the antitumor effect of 4-hydroperoxycyclophosphamide when administered locally in a rat glioma model. Neurosurgery, 28(2), 248–251.

  • Griffith, O. W. (1982). Mechanism of action, metabolism, and toxicity of buthionine sulfoximine and its higher homologs, potent inhibitors of glutathione synthesis. The Journal of Biological Chemistry, 257(22), 13704–13712.

  • Griffith, O. W., & Meister, A. (1979). Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine). The Journal of Biological Chemistry, 254(16), 7558–7560.

  • Hwang, C., Sinskey, A. J., & Lodish, H. F. (1992). Oxidized redox state of glutathione in the endoplasmic reticulum. Science, 257(5076), 1496–1502.

  • Kim, C. J., Park, J. S., Kim, T. H., Lee, S. K., & Kim, K. R. (1998). Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines. Journal of Korean Medical Science, 13(6), 625–631.

  • Maecke, H. R., & Reubi, J. C. (2011). Somatostatin receptors as targets for nuclear medicine imaging and therapy. Journal of Nuclear Medicine, 52(6), 841–844.

  • Meister, A. (1988). Glutathione metabolism and its selective modification. The Journal of Biological Chemistry, 263(33), 17205–17208.

  • O'Dwyer, P. J., Hamilton, T. C., LaCreta, F. P., Gallo, J. M., Kilpatrick, D., O'Dwyer, J., ... & Ozols, R. F. (1996). Phase I trial of buthionine sulfoximine in combination with melphalan in patients with cancer. Journal of Clinical Oncology, 14(1), 249–256.

  • Palomo, J. M. (2014). Solid-phase peptide synthesis. RSC Advances, 4(60), 32658–32672.

  • Rappa, G., Lorico, A., & Fodstad, O. (2003). Retroviral transfer of MRP1 and gamma-glutamyl cysteine synthetase modulates cell sensitivity to L-buthionine-S,R-sulphoximine (BSO): new rationale for the use of BSO in cancer therapy. European Journal of Cancer, 39(8), 1136–1143.

  • Sahni, A., Qian, Z., & Pei, D. (2020). Cell-penetrating peptides. ACS Chemical Biology, 15(10), 2485–2492.

  • Tagde, A., Singh, H., Kang, M. H., & Reynolds, C. P. (2014). The glutathione synthesis inhibitor buthionine sulfoximine synergistically enhanced melphalan activity against preclinical models of multiple myeloma. Blood Cancer Journal, 4(7), e229.

  • van der Meel, R., Fens, M. H., Lammers, T., Hennink, W. E., & Storm, G. (2013). Peptide-drug conjugates for tumor-targeted drug delivery. Journal of Controlled Release, 172(2), 532–542.

  • Vistica, D. T., Ahmad, S., & Kramer, R. A. (1987). Chemosensitization of L-phenylalanine mustard by the thiol-modulating agent buthionine sulfoximine. Cancer Research, 47(19), 5036–5040.

  • White, P. D., & Chan, W. C. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.

  • Zuber, B., & Gilon, C. (2016). Peptide-drug conjugates (PDCs): a novel approach for targeted cancer therapy. Drug Discovery Today, 21(11), 1814–1824.

  • Fruehauf, J. P., Zonis, S., al-Bassam, M., & Myers, C. E. (1993). Selective and synergistic activity of L-S,R-buthionine sulfoximine on malignant melanoma is accompanied by decreased expression of glutathione-S-transferase. Journal of Investigative Dermatology, 100(6), 845–850.

  • Bailey, H., Ripple, G., Tutsch, K., Arzoomanian, R., Alberti, D., Feierabend, C., ... & Wilding, G. (1997). Phase I study of continuous-infusion L-S,R-buthionine sulfoximine with intravenous melphalan. Journal of the National Cancer Institute, 89(23), 1789–1796.

  • Bailey, H. H. (1998). L-S,R-buthionine sulfoximine: historical development and clinical issues. Chemico-Biological Interactions, 111, 239–254.

  • Pei, D. (2022). How Do Biomolecules Cross the Cell Membrane?. Accounts of Chemical Research, 55(3), 309-318.

  • Sarin, V. K., Kent, S. B., Tam, J. P., & Merrifield, R. B. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical Biochemistry, 117(1), 147-157.

Sources

Methodological & Application

solvent selection for dissolving Fmoc-DL-buthionine for manual synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Solvent Selection and Dissolution Protocols for Fmoc-DL-Buthionine in Manual Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Chemical Context

This compound (Fmoc-S-butyl-DL-homocysteine) is a non-canonical amino acid often utilized in the synthesis of glutathione biosynthesis inhibitors or as a hydrophobic methionine surrogate.[1] Unlike standard proteogenic amino acids, its handling requires specific attention to three physicochemical factors:

  • Hydrophobicity: The S-butyl side chain significantly increases lipophilicity compared to Methionine, increasing the risk of aggregation during coupling.

  • Thioether Reactivity: Like Methionine, the sulfur atom is susceptible to oxidation (to sulfoxide/sulfone), necessitating the use of high-purity, degassed solvents.

  • Stereochemistry (DL): The reagent is racemic. Coupling this to a chiral resin or peptide chain will result in a 1:1 mixture of diastereomers (e.g., L-But-L-Peptide and D-But-L-Peptide), which will likely require HPLC separation.[1]

This guide details the solvent selection strategy to maximize solubility and coupling efficiency while mitigating oxidation and side reactions.

Strategic Solvent Selection

For manual synthesis, the choice of solvent governs not just solubility, but reaction kinetics and resin swelling.

Primary Solvent System: N,N-Dimethylformamide (DMF)[1]
  • Recommendation: Grade: Peptide Synthesis Grade (Amine-free, Low water). [1]

  • Rationale: DMF is the industry standard for Fmoc-AA dissolution.[1] It offers excellent solvation for the Fmoc group and the hydrophobic butyl chain.

  • Critical Constraint: DMF decomposes over time to dimethylamine, which can prematurely remove the Fmoc group (causing double insertions). Always use fresh (<1 month old) or nitrogen-sparged DMF. [1]

Secondary Solvent System: N-Methyl-2-pyrrolidone (NMP)[1]
  • Recommendation: Use for "Difficult Sequences" or high-loading resins.

  • Rationale: NMP has a higher dielectric constant and better swelling properties for polystyrene resins than DMF. It disrupts inter-chain hydrogen bonding (β-sheet formation), which is crucial if the Buthionine is being coupled to an already hydrophobic or aggregation-prone sequence.[1]

  • Trade-off: NMP is more expensive and has a distinct odor; however, for manual synthesis of valuable non-canonical analogs, the cost is negligible compared to the building block value.

Solvents to Avoid
  • Dichloromethane (DCM): While excellent for swelling resin, Fmoc-amino acids often have poor solubility in pure DCM.[1] It is too volatile for manual coupling steps (concentration changes due to evaporation).

  • Dimethyl Sulfoxide (DMSO): Although a powerful solvent, DMSO is an oxidizing agent and can promote the oxidation of the Buthionine sulfur to sulfoxide. Strictly avoid.

Table 1: Solvent Performance Matrix for this compound

SolventSolubility RatingResin Swelling (PS/PEG)Oxidation RiskRecommendation
DMF HighExcellentLowPrimary Choice
NMP HighSuperiorLowUse for Aggregation Prone
DCM Low/MediumGoodLowAvoid for Coupling
DMSO Very HighLowHigh FORBIDDEN

Detailed Protocol: Dissolution and Manual Coupling

Prerequisites:

  • Reagent: this compound (Store at +4°C, desiccated).

  • Solvent: DMF (Peptide grade, ≤0.03% water).

  • Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure (or HOBt).[1]

  • Atmosphere: Nitrogen or Argon (recommended to protect sulfur).[1]

Step 1: Stoichiometry Calculation

Because the starting material is DL (Racemic) , only 50% of the active species is the desired stereoisomer (usually L, though D may be desired).

  • Standard AA: 2.0 - 3.0 equivalents relative to resin loading.[1]

  • This compound: Use 4.0 - 5.0 equivalents .[1]

    • Reasoning: To ensure the desired isomer is present in sufficient excess to drive the kinetics, you must double the mass relative to a pure enantiomer coupling.

Step 2: Dissolution Protocol
  • Weighing: Weigh the calculated mass of this compound into a clean, dry glass scintillation vial.

  • Solvent Addition: Add DMF to achieve a final concentration of 0.2 M to 0.4 M .

    • Example: For 1 mmol reagent, add 2.5 mL to 5.0 mL DMF.

    • Note: Higher concentration drives faster coupling but increases viscosity.[1]

  • Agitation: Vortex for 30 seconds.

    • Observation: The solution should be clear and colorless. If particles persist, sonicate for 1 minute. Do not heat above 40°C to prevent sulfur oxidation or Fmoc degradation.

  • Filtration (Optional): If the reagent is old, filter through a 0.45 µm PTFE syringe filter to remove any insoluble polymer/aggregates.

Step 3: Activation and Coupling
  • Add Activator: Add equimolar amounts (relative to the amino acid) of Oxyma Pure (dissolved in minimal DMF).

  • Add Carbodiimide: Add DIC (equimolar).

  • Pre-activation: Allow to react for 2-3 minutes .

    • Visual Check: Solution may turn slightly yellow (normal for Oxyma/DIC).[1]

  • Transfer: Add the activated solution immediately to the pre-swelled resin.

  • Coupling Time: 60 - 120 minutes under gentle agitation (inert atmosphere preferred).

Troubleshooting & Quality Control

  • Issue: Precipitate forms upon adding DIC.

    • Cause: The urea byproduct from DIC is insoluble in certain concentrations.

    • Solution: This is generally harmless in SPPS. Ensure the resin is washed thoroughly with DMF then DCM after coupling.

  • Issue: Incomplete Coupling (Kaiser Test is positive/blue).

    • Cause: Steric hindrance of the butyl side chain.

    • Solution: Perform a double coupling . Do not increase temperature; instead, drain the vessel and add a fresh batch of activated this compound.

  • Issue: Product shows +16 Da mass shift in MS.

    • Cause: Oxidation of the Thioether to Sulfoxide.

    • Solution: Check solvent quality.[1][2][3] Add 1% (w/v) Methionine to the cleavage cocktail (TFA/TIS/H2O) to act as a scavenger for reactive oxygen species during cleavage.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the dissolution workflow.

G Start Start: this compound Coupling CheckSeq Analyze Peptide Sequence & Resin Loading Start->CheckSeq Standard Standard Sequence (<10 residues, Low Aggregation) CheckSeq->Standard Low Risk Difficult Difficult Sequence (Hydrophobic, >10 residues) CheckSeq->Difficult High Risk SelectDMF Select Solvent: DMF (Peptide Grade, Amine-Free) Standard->SelectDMF SelectNMP Select Solvent: NMP (High Swelling Power) Difficult->SelectNMP Dissolve Dissolve Reagent Conc: 0.2 - 0.4 M SelectDMF->Dissolve SelectNMP->Dissolve Sonicate Vortex / Sonicate (Max 40°C) Dissolve->Sonicate CheckClear Solution Clear? Sonicate->CheckClear Filter Filter (0.45 µm PTFE) CheckClear->Filter No (Particulates) Activate Add Activators (DIC/Oxyma) CheckClear->Activate Yes Filter->Activate Couple Add to Resin (Coupling Time: 60-120 min) Activate->Couple

Caption: Decision tree for solvent selection and dissolution workflow for this compound manual synthesis.

References

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][4][5] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]

  • Behrendt, R., White, P., & Offer, J. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27. Link[1]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247-3256.[1] Link[1]

  • Griffith, O. W. (1982). "Mechanism of action, metabolism, and toxicity of buthionine sulfoximine and its analogs." Journal of Biological Chemistry, 257(22), 13704-13712. Link(Provides foundational data on Buthionine structure and stability).

Sources

Application Notes and Protocols for Automated Peptide Synthesis: Fmoc-DL-Buthionine Cycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, and unique therapeutic properties. DL-Buthionine, a potent inhibitor of γ-glutamylcysteine synthetase, is a particularly interesting building block for creating peptide-based probes and therapeutics targeting glutathione metabolism.[1][2] However, its sterically hindered sulfoximine moiety presents significant challenges for standard automated solid-phase peptide synthesis (SPPS) protocols. This document provides a comprehensive guide with detailed, field-proven protocols for the efficient incorporation of Fmoc-DL-buthionine into peptide chains using automated synthesizers, focusing on overcoming the challenges of "difficult couplings" to ensure high-purity final products.

Introduction to Fmoc-SPPS and the Buthionine Challenge

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the standard method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3] This approach simplifies the purification process, as excess reagents and soluble by-products are easily removed by filtration and washing.[3]

The most common strategy employed today is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups (like tert-butyl, tBu) for permanent side-chain protection.[4][5] This orthogonal scheme allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protectors or the resin linkage, which are only removed during the final acidolytic cleavage step.[4]

Automated peptide synthesizers have revolutionized this process by standardizing the repetitive cycles of deprotection, washing, and coupling, leading to increased reproducibility and throughput.[6][7] However, the introduction of sterically bulky or chemically unique amino acids, such as DL-buthionine, often disrupts the efficiency of standard, pre-programmed cycles. The primary challenge stems from steric hindrance around the α-amino group, which can lead to incomplete coupling reactions.[8][9] These incomplete reactions result in the formation of deletion sequences (peptides missing one or more amino acids), which are difficult to separate from the target peptide and significantly reduce the overall yield and purity.[10]

This guide addresses these challenges directly by providing optimized protocols that ensure the complete and efficient incorporation of this compound.

Core Principles & Strategic Considerations

The Nature of the Challenge: Steric Hindrance

The ethyl and butyl groups attached to the sulfur atom of the buthionine side chain create a sterically crowded environment. This bulkiness can physically impede the approach of the activated carboxyl group of the incoming this compound to the deprotected N-terminal amine of the resin-bound peptide, slowing down the rate of amide bond formation. Standard coupling times may be insufficient to drive the reaction to completion.

The Implication of Using a DL-Mixture

It is critical to recognize that commercially available this compound is a racemic mixture of two enantiomers (D and L forms). Incorporating this mixture into a growing peptide chain (composed of L-amino acids) will result in the formation of two distinct diastereomeric peptides at the site of incorporation. While these diastereomers have identical masses, they may exhibit different biological activities and can sometimes be separated by high-resolution chromatography. Researchers must account for this inherent heterogeneity in their experimental design and analysis.

Ensuring Complete Reactions: The Key to Purity

The fundamental principle for synthesizing high-quality peptides is to drive every deprotection and coupling reaction as close to 100% completion as possible.[10] For a difficult residue like buthionine, this requires a multi-faceted strategy:

  • Potent Activation Chemistry: Using highly efficient coupling reagents is essential.

  • Optimized Reaction Time: Extending the reaction time allows for the slower coupling reaction to proceed to completion.

  • Double Coupling: Repeating the coupling step is a robust method to ensure that any unreacted sites from the first coupling are acylated in the second.[11]

Workflow for Automated Synthesis of Buthionine-Containing Peptides

The overall process follows the standard Fmoc-SPPS workflow but with a specialized cycle for the incorporation of this compound.

G cluster_prep 1. Preparation cluster_synth 2. Automated Synthesis Cycles cluster_post 3. Post-Synthesis Processing cluster_qc 4. Quality Control Resin Select & Swell Resin Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Repeat for each AA Coupling Amino Acid Coupling (Standard or Buthionine Protocol) Wash1->Coupling Repeat for each AA Wash2 DMF Wash Coupling->Wash2 Repeat for each AA Wash2->Deprotection Repeat for each AA Cleavage Cleavage from Resin & Side-Chain Deprotection Wash2->Cleavage Precipitation Precipitation & Wash (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analytical HPLC & Mass Spectrometry Purification->Analysis

Caption: Automated Fmoc-SPPS workflow for buthionine peptides.

Detailed Protocols and Synthesizer Settings

Reagents and Materials
Category Item Purpose/Specification
Resin Rink Amide AM ResinFor C-terminal peptide amides.
2-Chlorotrityl Chloride (2-CTC) ResinFor C-terminal peptide acids, allows for mild cleavage.[12]
Amino Acids Standard Fmoc-L-Amino AcidsHigh purity (>99%).
This compound
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis grade.
Dichloromethane (DCM)Reagent grade.
Diethyl EtherAnhydrous, for precipitation.
Deprotection PiperidineReagent grade. Prepare as 20% (v/v) in DMF.
Coupling HCTU or HATUCoupling activators.
N,N-Diisopropylethylamine (DIPEA)Base for activation.
Cleavage Trifluoroacetic Acid (TFA)Reagent grade.
Triisopropylsilane (TIS)Cation scavenger.
1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT)Thiol scavenger.
WaterDeionized.
QC Solvents Acetonitrile (ACN)HPLC grade.
Automated Synthesizer Cycles

The following tables outline recommended cycle parameters. These should be adapted based on the specific synthesizer model. The key difference is the implementation of a "Special Cycle" for the this compound residue.

Table 1: Standard Amino Acid Cycle

Step Reagent / Solvent Volume Time Repeats Notes
1. Deprotection20% Piperidine in DMF5 mL / 0.1 mmol scale3 min2Removes the Fmoc group.
2. WashDMF7 mL / 0.1 mmol scale30 sec5Removes piperidine and Fmoc byproducts.
3. Coupling5 eq. AA / 4.9 eq. HCTU / 10 eq. DIPEA in DMF5 mL / 0.1 mmol scale20-30 min1Activates and couples the next amino acid.
4. WashDMF7 mL / 0.1 mmol scale30 sec3Removes excess reagents.

Table 2: Special Cycle for this compound

Step Reagent / Solvent Volume Time Repeats Notes
1. Deprotection20% Piperidine in DMF5 mL / 0.1 mmol scale3 min2Standard deprotection is sufficient.
2. WashDMF7 mL / 0.1 mmol scale30 sec5Ensures complete removal of piperidine.
3. 1st Coupling 5 eq. Buthionine / 4.9 eq. HATU / 10 eq. DIPEA in DMF5 mL / 0.1 mmol scale60-90 min 1Extended time for the sterically hindered residue. HATU is often preferred for difficult couplings.
4. WashDMF7 mL / 0.1 mmol scale30 sec3Removes reagents before the second coupling.
5. 2nd Coupling 5 eq. Buthionine / 4.9 eq. HATU / 10 eq. DIPEA in DMF5 mL / 0.1 mmol scale60-90 min 1Double coupling ensures maximum incorporation.
6. WashDMF7 mL / 0.1 mmol scale30 sec5Final wash before the next cycle.
Chemical Reaction Cycle

The core chemistry of each cycle involves two key transformations: Fmoc deprotection and amide bond formation (coupling).

G Resin--Peptide--Fmoc Resin--Peptide--Fmoc Resin--Peptide--NH2 Resin--Peptide--NH2 Resin--Peptide--Fmoc->Resin--Peptide--NH2  + 20% Piperidine/DMF Resin--Peptide--CO--AA--Fmoc Resin--Peptide--CO--AA--Fmoc Resin--Peptide--NH2->Resin--Peptide--CO--AA--Fmoc  + Fmoc-AA-OH  + Activator (HCTU/HATU)  + DIPEA/DMF

Caption: The two-stage chemical cycle in Fmoc-SPPS.

Protocol: Peptide Cleavage and Deprotection

CAUTION: This procedure uses strong acid (TFA) and should be performed inside a certified chemical fume hood.

  • Resin Preparation: After the final synthesis cycle, wash the resin-bound peptide with DCM (3 x 7 mL) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare Cleavage Cocktail: For a standard 0.1 mmol synthesis, prepare 10 mL of "Reagent K" cleavage cocktail by combining:

    • Trifluoroacetic Acid (TFA): 9.5 mL (95%)

    • Water: 0.25 mL (2.5%)

    • 1,2-Ethanedithiol (EDT): 0.25 mL (2.5%)

    • Note: If the sequence contains Trp, add Triisopropylsilane (TIS) as a scavenger (TFA/H2O/EDT/TIS, 94:2.5:2.5:1). The sulfoximine in buthionine is generally stable, but standard scavengers are good practice to prevent modification of other sensitive residues.[13]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in the reaction vessel. Seal the vessel and allow it to react for 2-3 hours at room temperature with occasional gentle agitation.

  • Peptide Precipitation:

    • Filter the TFA solution containing the cleaved peptide into a 50 mL conical tube.

    • Wash the resin once with 2 mL of fresh TFA and combine the filtrates.

    • Add the TFA solution dropwise to a separate 50 mL tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the peptide) should form immediately.

    • Cap the tube and centrifuge at 3000 x g for 5 minutes.

  • Wash and Dry:

    • Carefully decant the ether.

    • Resuspend the peptide pellet in ~30 mL of fresh cold ether and repeat the centrifugation. Perform this wash step a total of three times to remove scavengers and organic byproducts.

    • After the final wash, decant the ether and dry the white peptide pellet under a gentle stream of nitrogen until it becomes a fine powder.

Quality Control: Ensuring Success

A successful synthesis is validated by analytical techniques that confirm both the purity and identity of the final product.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing peptide purity.[14][15] The crude peptide is dissolved in a suitable solvent (e.g., 50% ACN/water) and injected onto a C18 column. A gradient of increasing organic solvent (ACN with 0.1% TFA) is used to elute the peptide and any impurities. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.[16]

  • Mass Spectrometry (MS): This technique confirms the molecular identity of the peptide by measuring its mass-to-charge ratio.[15][16] The experimentally measured molecular weight should match the theoretical calculated mass for the desired peptide sequence. This is a crucial step to confirm that the correct peptide was synthesized and that no unintended modifications occurred.

Troubleshooting Common Issues

Problem Probable Cause Recommended Solution
Low Purity/Multiple Peaks in HPLC Incomplete coupling of buthionine (or other residues).Implement the "Special Cycle" for buthionine with extended time and double coupling. For other difficult residues, consider a double coupling protocol.
Aggregation of the growing peptide chain.For very difficult sequences, consider using specialized resins (e.g., PEG-based) or chaotropic salts.[9]
Mass Spectrum Shows Deletion (-Buthionine) Failed coupling at the buthionine step.This confirms the need for the optimized "Special Cycle." Re-synthesize with the recommended protocol.
Low Final Peptide Yield Incomplete cleavage from the resin.Ensure the resin is completely dry before adding the cleavage cocktail. Extend cleavage time to 4 hours if necessary.
Physical loss during precipitation/washing steps.Be careful when decanting ether. Ensure the peptide pellet is firm after centrifugation before pouring off the supernatant.

References

  • Fields, G. B., & Noble, R. L. (1990). Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • Chemistry For Everyone. (2023). How Is Solid-Phase Peptide Synthesis Automated?[Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Tarr, J., & Valero, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

  • Ivanova, A. G., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptides. [Link]

  • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews. [Link]

  • Adamo, R., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal. [Link]

  • PurePep. (2023). Getting Started with Automated Peptide Synthesis Guide. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • Biotage. (2023). Using double coupling to improve your peptide synthesis. [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]

  • Di Gioia, M. L., et al. (2024). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules. [Link]

  • T3P. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • Ding, Y., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science. [Link]

  • Kumar, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Molecules. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]

  • Wan, Q., & Danishefsky, S. J. (2012). Automated Peptide Synthesizers and Glycoprotein Synthesis. Israel Journal of Chemistry. [Link]

  • Peptide Sciences. (2023). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Ding, Y., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Semantic Scholar. [Link]

Sources

Cleavage Cocktail Formulations for Peptides Containing Buthionine Residues

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, drug discovery, and proteomics.

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, such as potency, selectivity, and metabolic stability. L-Buthionine-(S,R)-sulfoximine (BSO), an irreversible inhibitor of γ-glutamylcysteine synthetase, is a notable example of such a non-standard residue. Its integration into peptide scaffolds can yield novel therapeutic agents. However, the unique sulfoximine moiety of buthionine presents specific challenges during the final cleavage step of solid-phase peptide synthesis (SPPS).

Standard cleavage cocktails, typically composed of trifluoroacetic acid (TFA), are designed to remove acid-labile protecting groups from common amino acid side chains and cleave the peptide from the resin support. The presence of the sulfoximine group in buthionine, which is susceptible to undesired side reactions under strongly acidic conditions, necessitates the development of specialized cleavage protocols. This application note provides a comprehensive guide to understanding and optimizing cleavage cocktails for peptides containing buthionine residues, ensuring high yield and purity of the target peptide.

The Challenge of Buthionine Residues in Peptide Cleavage

The primary challenge in cleaving buthionine-containing peptides lies in the chemical nature of the sulfoximine functional group (S(=O)=NH). This group is prone to several side reactions in the highly acidic environment of standard cleavage cocktails. While specific literature on buthionine cleavage is sparse, understanding the reactivity of related sulfur-containing amino acids, such as methionine, can provide valuable insights.

The key potential side reactions for buthionine during cleavage include:

  • Reduction of the sulfoximine: The sulfoximine can be reduced to a sulfoxide or even a sulfide, leading to a heterogeneous final product.

  • Modification by scavengers: Cationic species formed during the cleavage of other protecting groups can react with the nucleophilic sulfur or oxygen atoms of the sulfoximine.

  • Degradation of the sulfoximine: The S-N bond in the sulfoximine may be labile under certain acidic conditions, leading to the breakdown of the buthionine residue.

Therefore, the formulation of a successful cleavage cocktail for buthionine-containing peptides must aim to efficiently remove all protecting groups while minimizing these side reactions.

Key Components of a Buthionine-Specific Cleavage Cocktail

A well-designed cleavage cocktail for buthionine-containing peptides will include a strong acid for cleavage, a reducing agent to protect the sulfoximine, and a scavenger to quench reactive cationic species.

ComponentFunctionRecommended Concentration
Trifluoroacetic Acid (TFA) The primary cleavage reagent, responsible for removing acid-labile protecting groups and cleaving the peptide from the resin.90-95%
Triisopropylsilane (TIS) A scavenger that effectively reduces reactive carbocations generated during cleavage, preventing them from modifying the peptide.2.5-5%
Water Acts as a scavenger and can help to hydrolyze any unwanted byproducts.2.5-5%
Dithiothreitol (DTT) A reducing agent that helps to prevent the oxidation of sensitive residues and can protect the sulfoximine from reduction.1-2% (w/v)

Experimental Protocols

Protocol 1: Standard Cleavage with Enhanced Scavenging

This protocol is a good starting point for most buthionine-containing peptides, especially when other sensitive residues like tryptophan or methionine are present.

Workflow Diagram:

Cleavage_Workflow Resin Peptide-Resin (with Buthionine) Cocktail Prepare Cleavage Cocktail (TFA/TIS/H2O/DTT) Cleavage Cleavage Reaction (2-4 hours, RT) Cocktail->Cleavage Add to Resin Filtration Filter and Collect Peptide Solution Cleavage->Filtration Precipitation Precipitate Peptide (Cold Ether) Filtration->Precipitation Wash Wash and Dry Peptide Pellet Precipitation->Wash Purification Purify by HPLC Wash->Purification

Caption: General workflow for the cleavage and initial purification of a buthionine-containing peptide.

Step-by-Step Methodology:

  • Resin Preparation: Place the peptide-bound resin in a reaction vessel. For every 100 mg of resin, plan for 2 mL of cleavage cocktail.

  • Cocktail Formulation: In a fume hood, prepare the cleavage cocktail by combining the following reagents in a glass container:

    • Trifluoroacetic Acid (TFA): 9.5 mL

    • Triisopropylsilane (TIS): 0.25 mL

    • Deionized Water: 0.25 mL

    • Dithiothreitol (DTT): 100 mg (1% w/v)

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the specific peptide sequence and protecting groups used.

  • Peptide Collection: Filter the reaction mixture to separate the resin from the peptide-containing TFA solution. Collect the filtrate.

  • Resin Wash: Wash the resin with a small volume of fresh TFA (0.5 mL) to recover any remaining peptide. Combine this wash with the initial filtrate.

  • Peptide Precipitation: In a centrifuge tube, add the TFA solution to 10 volumes of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and cleavage byproducts.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis and Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by HPLC and mass spectrometry to assess purity and confirm the molecular weight. Proceed with purification by preparative HPLC.

Protocol 2: "Soft" Cleavage for Highly Sensitive Sequences

For peptides that are particularly prone to degradation, a milder cleavage cocktail with a reduced concentration of TFA can be employed. This may require a longer reaction time.

Cleavage Cocktail Formulation:

ComponentConcentration
Trifluoroacetic Acid (TFA)90%
Triisopropylsilane (TIS)5%
Water5%
Dithiothreitol (DTT)2% (w/v)

Methodology: Follow the steps outlined in Protocol 1, but increase the cleavage reaction time to 4-6 hours. Monitor the cleavage progress by taking small aliquots of the reaction mixture, precipitating the peptide, and analyzing by HPLC.

Troubleshooting and Considerations

  • Incomplete Cleavage: If HPLC analysis shows a significant amount of starting material, extend the cleavage time or consider using a slightly higher temperature (e.g., 30°C).

  • Side Product Formation: The presence of unexpected peaks in the HPLC chromatogram may indicate side reactions. The identity of these byproducts can be investigated by mass spectrometry. Adjusting the scavenger cocktail (e.g., adding 1-2% of 2-methylindole for tryptophan-containing peptides) may be necessary.

  • Precipitation Issues: If the peptide does not precipitate well in diethyl ether, try using a different non-polar solvent such as tert-butyl methyl ether.

Conclusion

The successful cleavage of buthionine-containing peptides is achievable with careful consideration of the cleavage cocktail formulation and reaction conditions. The protocols provided in this application note offer a robust starting point for researchers. It is crucial to perform analytical validation (HPLC and mass spectrometry) on the crude peptide to confirm the success of the cleavage and to guide the subsequent purification strategy. By understanding the unique chemistry of the buthionine residue, scientists can confidently incorporate this valuable building block into their peptide drug discovery programs.

References

  • This application note has been compiled based on established principles of solid-phase peptide synthesis and cleavage. While direct literature on buthionine cleavage is limited, the methodologies are derived from best practices for cleaving peptides with other sensitive, sulfur-containing amino acids.

    • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

    • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press. [Link]

Troubleshooting & Optimization

minimizing side reactions during Fmoc-DL-buthionine deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Peptide Synthesis Division

Welcome to the technical support guide for handling Fmoc-DL-buthionine in solid-phase peptide synthesis (SPPS). This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical Nα-Fmoc deprotection step. Our goal is to equip you with the expertise to anticipate and mitigate common side reactions, ensuring the highest possible purity and yield for your target peptide.

DL-Buthionine sulfoximine (BSO) is a crucial, non-proteinogenic amino acid analog used in drug development, notably for its role as an inhibitor of γ-glutamylcysteine synthetase and its impact on cellular glutathione levels.[1] Its structural similarity to methionine, featuring a chiral sulfoximine moiety, introduces specific challenges during SPPS. This guide focuses on the base-labile Fmoc removal step, a recurring point where side reactions can compromise the synthesis.

Section 1: The Chemistry of Fmoc Deprotection

The Mechanism of Base-Mediated Fmoc Removal

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern SPPS. It proceeds via a base-catalyzed β-elimination mechanism. Understanding this process is critical for troubleshooting.[2]

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[3]

  • β-Elimination: This abstraction initiates a rapid elimination, breaking the C9-O bond and releasing CO₂, the deprotected N-terminal amine, and a highly reactive intermediate called dibenzofulvene (DBF).

  • DBF Scavenging: The excess piperidine in the deprotection solution acts as a nucleophile, trapping the electrophilic DBF to form a stable piperidine-fulvene adduct.[2][3] This adduct is then washed away from the resin.

Failure to efficiently trap the DBF intermediate can lead to its reaction with the newly liberated N-terminus of the peptide, resulting in a permanently blocked chain.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate 1. Proton Abstraction Piperidine1 Piperidine (Base) Piperidine1->Intermediate Deprotected_Peptide H₂N-Peptide (Free Amine) Intermediate->Deprotected_Peptide 2. β-Elimination DBF Dibenzofulvene (DBF) + CO₂ Intermediate->DBF Adduct DBF-Piperidine Adduct (Washed Away) DBF->Adduct 3. Scavenging Piperidine2 Piperidine (Scavenger) Piperidine2->Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

The Structure of DL-Buthionine Sulfoximine

This compound sulfoximine presents two key structural features relevant to SPPS:

  • Sulfoximine Group: Unlike methionine's thioether, the sulfoximine in BSO is already in a high oxidation state. This makes it generally stable against further oxidation during the synthesis workflow. However, its polarity and steric bulk can influence peptide aggregation.

  • Chirality: The "DL" designation indicates that the starting material is a racemic mixture at the sulfoximine's chiral sulfur center. This means that after incorporation, the peptide will exist as a mixture of two diastereomers, which may be separable by HPLC. It is crucial to anticipate this and not misinterpret the two peaks as a purity issue.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter when working with this compound.

Question: I'm observing incomplete Fmoc deprotection on my buthionine-containing peptide. What's causing this and how can I fix it?

Answer: Incomplete deprotection, which leads to deletion sequences (-1 amino acid), is a common issue in SPPS, often exacerbated by peptide aggregation. The bulky nature of buthionine can contribute to this.

Probable Causes:

  • Peptide Aggregation: The growing peptide chain, particularly with hydrophobic or bulky residues like buthionine, can fold back on itself and form secondary structures on the resin. This physically blocks piperidine from accessing the Fmoc group.

  • Insufficient Reaction Time/Concentration: Standard deprotection times may not be sufficient for sterically hindered sequences.

Solutions & Scientific Rationale:

  • Extend Deprotection Time: Instead of a standard 2 x 5-minute treatment with 20% piperidine/DMF, increase the second treatment to 10-15 minutes. This provides more time for the base to penetrate aggregated regions.[4]

  • Incorporate "Difficult Sequence" Reagents: Consider switching your deprotection solution to one designed to disrupt aggregation. A common choice is 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP (N-methyl-2-pyrrolidone).[5] DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal, while piperazine is an efficient DBF scavenger. NMP is often better than DMF at solvating and breaking up aggregated peptide chains.[2]

  • Monitor Deprotection in Real-Time: The DBF-piperidine adduct has a strong UV absorbance.[3] By collecting the flow-through from your deprotection step and measuring its absorbance (~301 nm), you can quantitatively monitor the rate and completion of Fmoc removal. If the absorbance does not return to baseline after the standard protocol, it's a clear indication that an extended treatment is required.

Question: After final cleavage, my HPLC shows two very closely-eluting peaks of the correct mass. Is this a side reaction from the deprotection step?

Answer: This is highly unlikely to be a deprotection-related side reaction. This observation is an expected consequence of using Fmoc-DL -buthionine.

Scientific Explanation:

The starting material is a racemic mixture at the sulfur atom of the sulfoximine. When you couple this amino acid, you incorporate both the (S)- and (R)-sulfoximine forms into the peptide chain. This creates two distinct diastereomers of your final peptide.

  • Diastereomers: These are stereoisomers that are not mirror images. They have identical mass but different three-dimensional arrangements.

  • Chromatographic Separation: Diastereomers have different physical properties and often exhibit slightly different retention times on reverse-phase HPLC, resulting in two closely-eluting peaks.

Recommendation: This is not a purity issue but rather an inherent property of the synthesis. For applications requiring a single stereoisomer, you would need to source stereochemically pure Fmoc-L-(S)-buthionine sulfoximine or Fmoc-L-(R)-buthionine sulfoximine.

Question: I'm worried about side reactions involving the sulfur atom in buthionine, similar to methionine oxidation or alkylation. Do these occur during basic Fmoc deprotection?

Answer: This is an excellent question that requires considering the entire synthesis workflow. The primary side reactions for sulfur-containing amino acids are acid-catalyzed and occur during the final TFA cleavage, not during the basic Fmoc deprotection steps.[6][7]

Scientific Explanation & Preventative Measures:

  • Stability to Base: The sulfoximine group is stable to the piperidine solutions used for Fmoc removal.

  • Vulnerability to Acid: During final cleavage with strong acids like trifluoroacetic acid (TFA), side-chain protecting groups (e.g., Boc, tBu) are removed, generating highly reactive carbocations (e.g., the tert-butyl cation).[6] These carbocations can alkylate the nucleophilic sulfur atom of methionine. While the sulfoximine in buthionine is less nucleophilic than a thioether, the risk of side reactions during cleavage should still be mitigated.

  • Oxidation: While the sulfoximine is already oxidized, other sensitive residues in your peptide (like Trp or Cys) can be oxidized during cleavage.[6][8]

Workflow Recommendation (The Self-Validating System):

To ensure the integrity of your buthionine-containing peptide, you must use a properly formulated cleavage cocktail. Do not use 95% TFA alone.

Component Purpose Typical % (v/v) Causality
TFA Cleaves peptide from resin; removes acid-labile side-chain protecting groups.92.5 - 95%The primary cleavage reagent.
Water (H₂O) Proton source; helps suppress tert-butylation of Tryptophan.2.5%Quenches carbocations via hydration.
Triisopropylsilane (TIS) Reduces carbocations through hydride transfer.2.5%The primary scavenger for tert-butyl cations, preventing S-alkylation and Trp-alkylation.[6]
1,2-Ethanedithiol (EDT) Scavenger; helps prevent Trp modification.2.5%A "soft" scavenger that also helps to create a reducing environment.

This "cocktail" approach is a self-validating system. By including scavengers that are more reactive towards carbocations than your peptide, you selectively neutralize the source of major side reactions.[9]

Workflow Start Fmoc-Peptide(BSO)-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling Next Fmoc-AA Coupling Deprotection->Coupling Pitfall1 PITFALL: Incomplete Deprotection (Aggregation) Deprotection->Pitfall1 Repeat Repeat Cycles Coupling->Repeat Repeat->Deprotection n cycles Cleavage Final Cleavage (TFA Cocktail) Repeat->Cleavage Final Cycle Purification HPLC Purification (Observe Diastereomers) Cleavage->Purification Pitfall2 PITFALL: Side-Product Formation (No Scavengers) Cleavage->Pitfall2

Caption: SPPS workflow highlighting key steps and potential pitfalls.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the standard, go-to protocol for Fmoc deprotection of a peptide containing DL-buthionine?

A1: For a routine synthesis, the standard protocol is highly reliable. Please see the detailed methodology in Section 4.1. The key is two treatments with a freshly prepared solution of 20% (v/v) piperidine in high-purity, amine-free DMF.[10][11]

Q2: Are alternative bases like DBU or piperazine better for buthionine-containing peptides?

A2: Not necessarily "better," but they are valuable tools for specific situations. If you have evidence of aggregation and incomplete deprotection with standard piperidine/DMF, switching to a 2% DBU / 5% piperazine in NMP cocktail is a logical next step to improve deprotection efficiency.[5] For routine cases without complications, standard piperidine is sufficient and more cost-effective.

Q3: How can I confirm that my deprotection side reactions are minimized?

A3: The most direct method is to cleave a small amount of resin after the problematic deprotection step (and subsequent coupling) and analyze the crude product by LC-MS. Look for the expected mass and the absence of deletion sequences (mass of target peptide - mass of one amino acid). For example, if you see a significant peak at M-1 (where M is the mass of the full-length peptide), it often points to a chain that was capped after a failed deprotection/coupling cycle.

Section 4: Optimized Experimental Protocols

Protocol 4.1: Standard Fmoc Deprotection Protocol

This protocol is suitable for manual or automated solid-phase peptide synthesis.

Reagents & Materials:

  • Peptide-resin in a suitable reaction vessel.

  • High-purity N,N-Dimethylformamide (DMF).

  • Piperidine.

  • Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.

Procedure:

  • Pre-Wash: Wash the resin three times with DMF (10 mL/g resin) for 30 seconds each to swell the resin and remove residual reagents from the previous step.

  • First Deprotection Treatment: Add the 20% piperidine/DMF solution to the resin (10 mL/g). Agitate via bubbling nitrogen, orbital shaking, or manual inversion for 3-5 minutes at room temperature. Drain the solution.

  • Second Deprotection Treatment: Add a fresh portion of the 20% piperidine/DMF solution (10 mL/g). Agitate for 7-10 minutes at room temperature.[4] Drain the solution.

  • Post-Wash: Wash the resin thoroughly to remove the piperidine-fulvene adduct and excess piperidine. A typical wash cycle is 5-7 times with DMF (10 mL/g resin) for 30 seconds each.

  • Confirmation (Optional): Perform a Kaiser test on a small sample of beads. A positive result (dark blue beads) confirms the presence of a free primary amine, indicating successful deprotection.

Protocol 4.2: UV-Vis Monitoring of Deprotection

This protocol allows for quantitative assessment of the deprotection reaction.

Equipment:

  • UV-Vis Spectrophotometer.

  • Quartz cuvette.

  • Automated synthesizer with a UV monitoring module OR manual setup to collect filtrate.

Procedure:

  • Blank Measurement: Use pure DMF as a blank to zero the spectrophotometer at the monitoring wavelength (typically ~301 nm).

  • Collect Filtrate: During the deprotection steps (Protocol 4.1, steps 2 and 3), collect the solution as it drains from the reaction vessel.

  • Measure Absorbance: Dilute an aliquot of the collected filtrate with DMF to bring the absorbance into the linear range of the instrument. Measure the absorbance at ~301 nm.

  • Analysis: Plot absorbance versus time. The reaction is complete when the absorbance of the draining solution returns to the baseline (zero). If the baseline is not reached after the standard time, extend the second deprotection treatment until it is. This provides definitive, real-time validation of complete Fmoc removal.[12]

References

Sources

Technical Support Center: Purification of Racemic Fmoc-DL-Buthionine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the purification of peptides synthesized using racemic Fmoc-DL-buthionine. The incorporation of a racemic amino acid like DL-buthionine into a peptide sequence inherently generates diastereomers, which can be notoriously difficult to separate due to their similar physicochemical properties. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate these complex separations effectively.

The Core Challenge: Diastereomer Generation

The use of this compound introduces a racemic mixture at a specific position in your peptide chain. Since all other amino acids in the sequence are typically of the L-configuration, the resulting synthesis product is a mixture of two diastereomers. These are not mirror images (enantiomers) but stereoisomers that have different physical properties, which, while often subtle, are the key to their separation. Furthermore, buthionine sulfoximine itself contains a second chiral center at the sulfur atom, which can add another layer of complexity. The primary goal of the purification process is to resolve these diastereomeric peptides to obtain a single, stereochemically pure compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of your crude peptide mixture.

Problem 1: A single broad peak or poorly resolved shoulder on RP-HPLC.

Probable Cause: The primary cause is the very similar hydrophobicity and secondary structure of the two diastereomers, leading to co-elution under standard reverse-phase HPLC conditions.[1][2]

Solution Strategy:

  • Gradient Optimization: The separation of closely eluting species is highly sensitive to the gradient slope.[3][4]

    • Initial Broad Gradient: First, run a broad, fast gradient (e.g., 5-95% Acetonitrile in 30 minutes) to determine the approximate elution time of your peptide peak.

    • Shallow Gradient: Based on the initial run, design a much shallower gradient around the elution point. For example, if the peptide elutes at 40% Acetonitrile, a new gradient could be 35-45% Acetonitrile over 60 minutes or longer. This increases the residence time on the column and provides more opportunity for the stationary phase to interact differently with the diastereomers.

  • Temperature Modification: Altering the column temperature can influence peptide secondary structure and interaction with the stationary phase, sometimes dramatically improving resolution.[1][3]

    • Experiment with a range: Test temperatures from ambient up to 60°C. Increased temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. It can also alter the conformational dynamics of the peptides, potentially enhancing separation.

  • Mobile Phase Modifier Adjustment: The choice and concentration of the ion-pairing agent are critical.[3][5]

    • Trifluoroacetic Acid (TFA): The standard 0.1% TFA provides good peak shape for most peptides. However, slight variations in concentration (e.g., 0.05%) can sometimes fine-tune selectivity.

    • Alternative Ion-Pairing Agents: Consider using difluoroacetic acid (DFA) or heptafluorobutyric acid (HFBA). HFBA, being a stronger ion-pairing agent, can increase retention and may alter the elution order or separation of diastereomers.

Problem 2: Multiple peaks in the chromatogram, more than the expected two diastereomers.

Probable Cause: These additional peaks are likely due to common side products from solid-phase peptide synthesis (SPPS), such as deletion sequences, truncated peptides, or products of side-chain reactions.[6][7] The presence of buthionine sulfoximine can also lead to specific degradation pathways.

Solution Strategy:

  • Analytical Characterization: Before optimizing purification, it's crucial to identify the nature of the impurities.

    • Mass Spectrometry (MS): Couple your analytical HPLC to a mass spectrometer to determine the molecular weights of the main peaks and the impurities.[8][9] This will confirm which peaks are the target diastereomers and which are synthesis-related side products.

    • Common Impurities: Look for masses corresponding to:

      • Deletion sequences (mass of target peptide minus one amino acid).

      • Fmoc-protected peptide (mass of target peptide + 222.2 Da).

      • Aspartimide formation if Asp is present in the sequence.[10]

      • Oxidation of methionine or other sensitive residues.

  • Synthesis Review: The presence of significant impurities may indicate issues with the synthesis protocol.

    • Coupling Efficiency: Ensure complete coupling at each step, especially after the bulky buthionine residue. Double coupling may be necessary.

    • Fmoc Deprotection: Incomplete Fmoc removal can lead to deletion sequences. Ensure adequate deprotection time and fresh reagent.[11]

    • Raw Material Purity: Impurities in the initial Fmoc-amino acids can be carried through the synthesis.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column to use for separating buthionine peptide diastereomers?

A1: A high-quality, end-capped C18 column with a high surface area and small particle size (e.g., sub-2 µm for UHPLC or 3-5 µm for HPLC) is the best starting point.[1][5] The choice of stationary phase can have a significant impact on selectivity.[12] If standard C18 columns fail, consider a C8, Phenyl-Hexyl, or a column with a different bonding chemistry to exploit alternative interaction mechanisms.

Q2: Can chiral chromatography be used to separate these diastereomers?

A2: Yes, chiral chromatography is a powerful technique for this application.[13][14] While reverse-phase chromatography separates based on differences in hydrophobicity and secondary structure, chiral stationary phases (CSPs) provide a chiral environment that can directly interact differently with the stereocenters of the diastereomers.[15][16] This can often lead to much better separation than is achievable with standard achiral columns. It can be used as the primary purification method or as a secondary polishing step.

Q3: My peptide is not very soluble. How does this affect purification?

A3: Poor solubility can be a significant challenge, leading to peak tailing, low recovery, and even column blockage.[17]

  • Dissolution: Dissolve the crude peptide in the weakest possible solvent, ideally the initial mobile phase (high aqueous content). If necessary, small amounts of organic solvents like acetonitrile, or even DMSO or DMF, can be used, but be mindful of their impact on the initial chromatography.

  • Loading: Do not overload the column. Perform a loading study to determine the maximum amount of crude peptide that can be injected without compromising resolution.

  • Mobile Phase: In some cases, adding a small percentage of isopropanol to the organic mobile phase (e.g., replacing 5-10% of the acetonitrile) can improve the solubility of hydrophobic peptides.

Q4: How can I confirm the identity and purity of my final separated diastereomers?

A4: A combination of analytical techniques is essential for comprehensive characterization.[18]

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight of each isolated diastereomer.

  • Tandem MS (MS/MS): Can be used for sequencing to ensure the correct amino acid sequence is present.[8]

  • Analytical HPLC/UPLC: Use the optimized shallow gradient to demonstrate the purity of each isolated fraction. A purity of >95% is typically desired.

  • Amino Acid Analysis: Can confirm the amino acid composition and help to quantify the peptide. Chiral amino acid analysis can be used to confirm the stereochemical integrity of the other amino acids in the chain.[19][20]

Experimental Protocols & Workflows

Workflow for Method Development in RP-HPLC

Method_Development_Workflow A Crude Peptide Analysis (Fast Gradient, 5-95% B in 30 min) B Identify Approximate Elution %B A->B C Develop Shallow Gradient (e.g., ±5% of Elution %B over 60 min) B->C D Assess Resolution C->D E Adequate Resolution? D->E F Optimize Temperature (e.g., 25°C, 40°C, 60°C) E->F No K Final Preparative Method E->K Yes G Assess Resolution F->G H Adequate Resolution? G->H I Screen Alternative Columns (e.g., C8, Phenyl-Hexyl) H->I No H->K Yes J Consider Chiral HPLC I->J

Sources

Technical Support Center: Analysis of Crude Fmoc-DL-Buthionine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of crude N-(9-Fluorenylmethoxycarbonyl)-DL-buthionine (Fmoc-DL-buthionine). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this non-proteinogenic amino acid derivative. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the quality of your starting materials for peptide synthesis or other applications.

Buthionine sulfoximine (BSO) is a potent inhibitor of glutathione synthesis, making it a valuable tool in cancer research and therapy.[1][2][3][4] The N-terminal Fmoc protection is crucial for its incorporation into peptides using solid-phase peptide synthesis (SPPS).[5][6] However, the quality of this compound can significantly impact the outcome of your synthesis, leading to challenging purifications and potentially confounding biological results.[5] This guide will address common issues encountered during the analysis of crude this compound samples.

Troubleshooting Guide

This section addresses specific problems you might encounter during the analytical characterization of your crude this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Question 1: My HPLC chromatogram shows multiple peaks close to the main product peak. How do I identify them?

Answer:

This is a common observation with crude Fmoc-amino acid samples. The impurities are often structurally related to the main compound. Here’s a systematic approach to their identification:

  • Diastereomers: Since you are working with a DL-mixture of buthionine, you should expect to see two diastereomeric peaks for this compound, which may or may not be baseline resolved depending on your HPLC method.[7] A chiral HPLC method would be required for definitive separation and quantification. For standard RP-HPLC, you may see a broadened peak or a shoulder.

  • Synthesis-Related Impurities: The most common impurities arise from the Fmoc protection reaction itself.[8][9]

    • Free DL-buthionine: This will be much more polar and will likely elute very early in a typical reversed-phase gradient.

    • Fmoc-dipeptide: The formation of this compound-DL-buthionine can occur, which will be more hydrophobic and have a longer retention time than the monomer.[9]

    • Fmoc-β-alanine: If Fmoc-OSu was used as the Fmocylating agent, a rearrangement can lead to the formation of Fmoc-β-alanine, a common and often difficult-to-remove impurity.[10]

  • Degradation Products:

    • Premature Fmoc deprotection: If the sample has been stored improperly or exposed to basic conditions, you might see a peak corresponding to free DL-buthionine and the dibenzofulvene (DBF)-piperidine adduct (if piperidine was used in a previous step), which is highly UV active.[5][11][12]

To confirm the identities of these peaks, it is essential to use a mass spectrometer in line with your HPLC (LC-MS).[13]

Question 2: I am having trouble achieving good separation of impurities in my crude this compound sample by RP-HPLC. What can I do?

Answer:

Optimizing your HPLC method is key to resolving closely eluting impurities. Here are several parameters you can adjust:

  • Gradient Slope: A shallower gradient will increase the separation between peaks. If you have a cluster of impurities, try to decrease the rate of change of your organic mobile phase in the region where they elute.

  • Mobile Phase Additives: Trifluoroacetic acid (TFA) at 0.1% is a standard ion-pairing agent for peptide and amino acid analysis that helps to sharpen peaks.[14]

  • Column Chemistry: While a C18 column is a good starting point, some impurities might be better resolved on a C8 or a Phenyl column, which offer different selectivities.[14]

  • Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but be mindful that it can also affect the stability of your compound.

Below is a table with a starting HPLC gradient and suggested modifications for troubleshooting:

ParameterStandard MethodTroubleshooting Modification 1 (Better Resolution)Troubleshooting Modification 2 (Alternative Selectivity)
Column C18, 4.6 x 150 mm, 3.5 µmC18, 4.6 x 250 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5-95% B in 20 min30-70% B in 40 min5-95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C40 °C25 °C
Detection 265 nm (Fmoc chromophore)265 nm265 nm
Mass Spectrometry (MS) Analysis

Question 3: I am analyzing my crude this compound by LC-MS and see several unexpected masses. What could they be?

Answer:

Mass spectrometry is a powerful tool for identifying impurities.[13] Here is a table of expected molecular weights for this compound and its common impurities to aid in your analysis.

CompoundMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)
This compound C₂₆H₂₈N₂O₅S484.17485.18
DL-buthionineC₈H₁₈N₂O₃S222.10223.11
Fmoc-dipeptideC₃₄H₄₄N₄O₇S₂688.26689.27
Fmoc-β-alanineC₁₈H₁₇NO₄311.12312.12
Dibenzofulvene (DBF)C₁₄H₁₀178.08179.09
DBF-piperidine adductC₁₉H₂₁N263.17264.18

Masses are calculated for the most abundant isotopes.

Workflow for Identifying Unknown Peaks by MS:

G start Observe Unexpected Peak in MS check_adducts Check for common adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+ACN]⁺) start->check_adducts compare_masses Compare observed mass to table of common impurities check_adducts->compare_masses If not an adduct check_fragments Analyze fragmentation pattern (MS/MS) confirm_structure Confirm with authentic standard or orthogonal technique (e.g., NMR) check_fragments->confirm_structure propose_structure Propose impurity structure compare_masses->propose_structure If mass matches propose_structure->check_fragments

Caption: Workflow for MS-based impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 4: My ¹H NMR spectrum of crude this compound looks very complex. Which signals should I focus on to assess purity?

Answer:

While a crude NMR spectrum can be crowded, focusing on key regions can provide valuable information about purity.

  • Fmoc Group Protons (7.2-7.8 ppm): The aromatic protons of the fluorenyl group are characteristic. Integration of this region should be consistent with the protons of the buthionine backbone.

  • α-Proton of Buthionine (~4.2-4.4 ppm): This proton is adjacent to the carboxylic acid and the Fmoc-protected amine. The presence of multiple signals in this region could indicate diastereomers or dipeptide impurities.

  • Characteristic Impurity Signals:

    • Free DL-buthionine: You would expect to see a simpler spectrum without the Fmoc signals.

    • Residual Solvents: Look for characteristic peaks of solvents like ethyl acetate (~1.2, 2.0, and 4.1 ppm) or DMF (~2.7, 2.9, and 8.0 ppm).

    • Acetic Acid: A singlet around 2.1 ppm could indicate the presence of acetic acid, a detrimental impurity in peptide synthesis.[9]

A clean ¹H NMR spectrum of Fmoc-L-buthionine would show specific chemical shifts. For this compound, you can expect a doubling of some signals due to the diastereomeric nature. Comparing your spectrum to a reference spectrum of a pure standard is the most reliable approach.[15]

Frequently Asked Questions (FAQs)

Q1: What are the main categories of impurities in crude this compound?

A1: The impurities can be broadly categorized into three groups:

  • Synthesis-Related Impurities: These arise directly from the chemical reactions used to synthesize this compound. Examples include unreacted starting materials (DL-buthionine), dipeptides (this compound-DL-buthionine), and byproducts from the Fmocylating reagent (e.g., Fmoc-β-alanine).[8][9][10]

  • Process-Related Impurities: These are introduced during the workup and purification of the product, such as residual solvents (e.g., ethyl acetate) and their degradation products (e.g., acetic acid).[9]

  • Degradation Products: These can form during storage, especially under inappropriate conditions (e.g., exposure to heat, light, or basic environments), leading to premature deprotection of the Fmoc group.[7]

Q2: Why is it important to identify and quantify impurities in this compound?

A2: The purity of your Fmoc-amino acids is critical for successful peptide synthesis.[5] Impurities can lead to:

  • Truncated or Deleted Peptide Sequences: Acetic acid can cap the growing peptide chain, while unreacted amino groups can lead to deletions.[9][16]

  • Insertion Sequences: Dipeptide or Fmoc-β-alanine impurities can be incorporated into your peptide, leading to incorrect sequences.[8][16]

  • Difficult Purification: A higher level of impurities in the starting material will result in a more complex crude peptide mixture, making the final purification more challenging and reducing the overall yield.[7]

Q3: What are the recommended storage conditions for this compound?

A3: To maintain its purity and stability, this compound should be stored in a cool, dark, and dry place.[7] The recommended storage condition is in a tightly sealed container at -20°C. Before use, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the product.[7]

Q4: Can I use a crude sample of this compound directly in peptide synthesis?

A4: It is highly discouraged to use crude this compound directly in peptide synthesis. The presence of the impurities discussed above can significantly compromise the quality of your synthetic peptide.[5] It is essential to purify the Fmoc-amino acid to a high degree (typically >99% by HPLC) before use.

Visualizing Impurity Formation:

Caption: Major pathways for impurity formation during this compound synthesis.

References

  • BenchChem. (n.d.). Purity issues and common impurities in Fmoc-D-Arg(Pbf)-OH.
  • Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids.
  • Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids.
  • Obkircher, M., Stähelin, C., & Dick, F. (2008). Formation of Fmoc-beta-alanine During Fmoc-protections With Fmoc-OSu. Journal of Peptide Science, 14(6), 763-766. Retrieved from [Link]

  • De Spiegeleer, B., D'Hondt, M., Vangheluwe, E., & Vandekerckhove, J. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 83-98. Retrieved from [Link]

  • Wikipedia. (n.d.). Buthionine sulfoximine. Retrieved from [Link]

  • Google Patents. (n.d.). US9334302B2 - Method for removing FMOC group.
  • JPT Peptide Technologies. (n.d.). Learn important facts about Peptide Quality & Purity. Retrieved from [Link]

  • PubMed. (n.d.). High-performance liquid chromatographic determination of the S- and R-diastereoisomers of L-buthionine (SR)-sulfoximine in human plasma and urine. Retrieved from [Link]

  • Machado, E., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of the l-BSO derivatization reaction followed by NMR. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Buthionine sulfoximine – Knowledge and References. Retrieved from [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • PubMed. (n.d.). L-S,R-buthionine sulfoximine: historical development and clinical issues. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Interpreting ¹H NMR Spectra of Fmoc-DL-Buthionine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity and structural integrity of raw materials are paramount.[1] The use of high-purity Fmoc-amino acids is critical for maximizing peptide yield and simplifying purification, ultimately ensuring the reproducibility and success of the synthesis.[1] This guide provides an in-depth analysis of one of the most powerful analytical techniques for routine quality control of these building blocks: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will focus on Fmoc-DL-buthionine, a synthetic amino acid derivative, to illustrate the principles of spectral interpretation and compare the utility of ¹H NMR with other common analytical methods.

Deciphering the ¹H NMR Spectrum of this compound: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides a wealth of information about the molecular structure of a compound by mapping the chemical environment of each proton.[2] Key aspects to consider are the chemical shift (δ), which indicates the electronic environment of a proton; the integration, which is proportional to the number of protons giving rise to the signal; and the signal splitting (multiplicity), which reveals the number of neighboring protons.[2][3]

Below is a predicted ¹H NMR spectrum analysis for this compound. The exact chemical shifts can vary slightly depending on the solvent and concentration.

Molecular Structure and Proton Labeling

To facilitate the discussion of the ¹H NMR spectrum, the protons in the this compound molecule are labeled as shown in the diagram below.

Caption: Molecular structure of this compound with key protons labeled for ¹H NMR analysis.

Predicted ¹H NMR Peak Assignments for this compound
Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Hζ (CH₃) ~0.9Triplet (t)3HAliphatic methyl group adjacent to a methylene group (Hε).
Hε (CH₂) ~1.4 - 1.6Sextet or multiplet (m)2HAliphatic methylene group adjacent to a methyl (Hζ) and another methylene group (Hδ).
Hδ (CH₂) ~1.6 - 1.8Multiplet (m)2HAliphatic methylene group adjacent to two other methylene groups (Hε and Hγ).
Hγ (CH₂) ~2.5 - 2.7Multiplet (m)2HMethylene group adjacent to the sulfoximine group and another methylene group (Hδ). The electron-withdrawing nature of the sulfoximine shifts it downfield.
Hβ (CH₂) ~1.9 - 2.2Multiplet (m)2HMethylene group adjacent to the chiral center (α-carbon) and the Hγ methylene group.
Hα (CH) ~4.3 - 4.5Multiplet (m)1HProton on the α-carbon, adjacent to the nitrogen of the Fmoc protecting group and the Hβ methylene group. Its chemical shift is influenced by the electron-withdrawing Fmoc group.
Fmoc-CH, CH₂ ~4.2 - 4.4Multiplet (m)3HAliphatic protons of the fluorenyl group.
Fmoc-Ar-H ~7.2 - 7.8Multiplets (m)8HAromatic protons of the fluorenyl group, typically appearing as a series of doublets and triplets.[3]
NH ~5.7 - 6.0Doublet (d)1HAmide proton, coupled to the α-proton (Hα). The chemical shift can be broad and is solvent-dependent.
COOH ~10 - 12Broad singlet (br s)1HCarboxylic acid proton. This signal is often very broad and may not be observed depending on the solvent and concentration.[3]

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive quality assessment of this compound often involves orthogonal analytical techniques.

Technique Information Provided Advantages Disadvantages
¹H NMR Detailed structural information, identification and quantification of proton-containing impurities.Rapid, non-destructive, provides unambiguous structural information.Lower sensitivity compared to other methods, may not detect non-proton-containing impurities. Acetic acid can be difficult to detect at trace levels.[4]
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of impurities.High sensitivity and resolution, excellent for quantifying known impurities.[5]Co-elution of impurities can lead to an overestimation of purity.[4] Standard methods may not resolve enantiomers.
Mass Spectrometry (MS) Molecular weight confirmation, identification of impurities based on mass-to-charge ratio.High sensitivity and specificity, can identify unexpected impurities.Provides limited structural information on its own, often coupled with a separation technique like HPLC.
Elemental Analysis Determination of the elemental composition (C, H, N, S).Provides fundamental information about the elemental makeup of the compound.Does not provide structural information or detect impurities with the same elemental composition.
Gas Chromatography (GC) Quantification of volatile impurities like residual solvents and free amino acids.[4]High sensitivity for volatile compounds.Not suitable for non-volatile analytes like the Fmoc-amino acid itself.

Experimental Protocol for ¹H NMR Analysis of this compound

The following is a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh ~5-10 mg of This compound dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) weigh->dissolve transfer Transfer to a clean, dry 5 mm NMR tube dissolve->transfer insert Insert sample into the NMR spectrometer transfer->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field for optimal homogeneity lock->shim acquire Acquire the ¹H NMR spectrum shim->acquire fourier Fourier Transform acquire->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline integrate Integration of Peaks baseline->integrate

Caption: Experimental workflow for acquiring a ¹H NMR spectrum of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as it can affect the chemical shifts of labile protons like the NH and COOH protons.

    • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and distortion, leading to a higher resolution spectrum.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks have a positive, absorptive lineshape.

    • Apply baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃ or 2.50 ppm for DMSO-d₆).

    • Integrate all the peaks in the spectrum. Set the integration of a well-resolved peak corresponding to a known number of protons (e.g., the Hα proton at ~4.3-4.5 ppm to 1) to determine the relative number of protons for all other signals.

Ensuring Trustworthiness: A Self-Validating System

To ensure the reliability of the ¹H NMR data, several factors must be carefully considered:

  • Purity of the NMR Solvent: Use high-purity deuterated solvents to avoid extraneous peaks in the spectrum.

  • Proper Shimming: Inadequate shimming will result in broad and distorted peaks, which can obscure splitting patterns and make accurate integration difficult.

  • Accurate Integration: Ensure that the integration regions are set correctly to encompass the entire peak, including any satellite peaks. For overlapping multiplets, deconvolution techniques may be necessary for accurate quantification.

  • Identification of Impurities: Be aware of common impurities in Fmoc-amino acids, such as free amino acids, dipeptides, β-alanyl impurities, and residual solvents from the synthesis and purification process.[4][6] These impurities will give rise to their own characteristic signals in the ¹H NMR spectrum. For example, the presence of residual ethyl acetate, a common solvent in the preparation of Fmoc-amino acids, would be indicated by a quartet at ~4.1 ppm and a triplet at ~1.2 ppm.

  • Comparison to a Reference Standard: Whenever possible, compare the acquired spectrum to that of a certified reference standard to confirm the identity and purity of the material.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural characterization and purity assessment of this compound and other Fmoc-amino acids. A thorough understanding of the principles of ¹H NMR and a systematic approach to spectral interpretation can provide researchers with a high degree of confidence in the quality of their starting materials. By integrating ¹H NMR with orthogonal analytical techniques such as HPLC and mass spectrometry, a comprehensive and robust quality control strategy can be established, leading to more reliable and reproducible outcomes in peptide synthesis and drug development.

References

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1827-1838. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Zerbe, O., & Bader, B. Peptide/Protein NMR. Retrieved from [Link]

  • PubChem. DL-Buthionine-(S,R)-sulfoximine. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. Retrieved from [Link]

  • De Spiegeleer, B., D'Hondt, M., Vangheluwe, E., & Vandekerckhove, J. (2014). Related impurities in peptide medicines. Journal of pharmaceutical and biomedical analysis, 101, 84-99. Retrieved from [Link]

  • Lommen, A., Elaradi, A., Vonaparti, A., Blokland, M., Nielen, M. W., Saad, K. A., ... & Horvatovich, P. (2020). Mass spectrometry-based method development for glutathione determination and 13C-tracer analysis in cultured cells. Metabolites, 10(7), 273. Retrieved from [Link]

  • Eiseman, J. L., Rogers, F. A., Grieshaber, C. K., & Callery, P. S. (1990). High-performance liquid chromatographic determination of the S- and R-diastereoisomers of L-buthionine (SR)-sulfoximine in human plasma and urine. Journal of chromatography. B, Biomedical applications, 532(2), 309-318. Retrieved from [Link]

Sources

Mass Spectrometry Characterization of Fmoc-DL-Buthionine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Characterization of Fmoc-DL-Buthionine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound is a critical synthetic building block, primarily serving as a precursor to Buthionine Sulfoximine (BSO)—the gold-standard glutathione depletion agent—and as a hydrophobic methionine surrogate in peptide engineering. Its characterization is frequently complicated by its structural similarity to methionine and its susceptibility to S-oxidation.

This guide provides an in-depth technical comparison of this compound against its structural analogs (Fmoc-Methionine) and alternative derivatives (Boc-protected, free amine). We focus on electrospray ionization (ESI) behavior, collision-induced dissociation (CID) fragmentation patterns, and the differentiation of oxidative impurities.

Introduction: The Analytical Context

In Solid-Phase Peptide Synthesis (SPPS), This compound (Fmoc-But-OH) allows the incorporation of the S-butyl side chain into peptide backbones. Unlike standard amino acids, the thioether side chain of buthionine is prone to oxidation during handling, leading to sulfoxide (+16 Da) and sulfone (+32 Da) impurities that mimic the pharmacological target BSO.

Accurate mass spectrometry (MS) characterization is essential to:

  • Confirm Chain Length: Distinguish Buthionine (S-butyl) from Methionine (S-methyl) and Ethionine (S-ethyl).

  • Quantify Oxidation: Monitor the ratio of thioether (desired) to sulfoxide/sulfone (impurities).

  • Verify Fmoc Integrity: Ensure the N-terminal protecting group remains intact prior to SPPS coupling.

Comparative Analysis: Performance & Detectability

This section objectively compares this compound with its primary alternatives and analogs to establish a baseline for performance.

2.1 Fmoc-Buthionine vs. Fmoc-Methionine (Structural Analog)

Methionine is the closest structural relative. In LC-MS, distinguishing these two relies on the specific mass shift and retention time behavior driven by the aliphatic side chain.

FeatureFmoc-Methionine (Fmoc-Met-OH)Fmoc-Buthionine (Fmoc-But-OH)Delta / Note
Monoisotopic Mass 371.12 Da413.16 Da+42.04 Da (Propyl unit difference)
Side Chain S-Methyl (–S–CH₃)S-Butyl (–S–CH₂CH₂CH₂CH₃)Increased hydrophobicity
RP-HPLC Retention ModerateHighFmoc-But elutes later due to C4 chain
Side Chain Loss (CID) -48 Da (CH₃SH)-90 Da (C₄H₉SH)Key Diagnostic Fragment
2.2 Fmoc-Protected vs. Free Amine vs. Boc-Protected

The choice of protecting group drastically alters ionization efficiency in ESI-MS.

  • Fmoc-Buthionine: The large, hydrophobic fluorenyl group enhances surface activity in ESI droplets, often leading to higher signal intensities in positive mode (

    
    , 
    
    
    
    ) compared to small hydrophilic molecules. However, the lack of a basic free amine reduces proton affinity compared to the deprotected form.
  • Free Buthionine: Exhibits the highest proton affinity (basic amine) but lower retention on C18 columns, often eluting in the suppression zone (void volume).

  • Boc-Buthionine: The tert-butyl carbamate is acid-labile. In MS sources using acidic mobile phases (0.1% Formic Acid), in-source fragmentation (loss of Boc, -100 Da) is common, complicating quantitative analysis. Fmoc is far more stable under standard LC-MS conditions.

Fragmentation Pathways & Mechanism[1]

Understanding the fragmentation logic is crucial for confirming the structure of this compound derivatives.

3.1 The "Mobile Proton" Effect in Fmoc Derivatives

Unlike peptides with free amines, Fmoc-amino acids lack a highly basic site. The ionizing proton is "mobile," migrating between the carbamate oxygen and the amide nitrogen. Upon Collision-Induced Dissociation (CID), this leads to two primary pathways:

  • Fmoc Cleavage: The most abundant pathway.

  • Side Chain Elimination: Characteristic of the thioether.

3.2 Diagnostic Fragmentation Workflow

The following Graphviz diagram illustrates the specific fragmentation tree for Fmoc-Buthionine (


).

FmocButhionineFragmentation Precursor Precursor Ion [M+H]+ m/z 414.17 Frag_Fmoc Loss of Fmoc Group (Dibenzofulvene) [M+H - 178]+ m/z 236.17 Precursor->Frag_Fmoc -178 Da (C14H10) Frag_SideChain Side Chain Loss (Butyl-thiol) [M+H - 90]+ m/z 324.17 Precursor->Frag_SideChain -90 Da (C4H9SH) Frag_DBF Dibenzofulvene Ion [DBF+H]+ m/z 179.08 Precursor->Frag_DBF Charge Retention on Fmoc Frag_Glycine Glycine-like Core (Backbone Cleavage) m/z 179.08 Frag_Fmoc->Frag_Glycine Further Backbone Break

Figure 1: ESI-MS/MS fragmentation pathway of this compound. The loss of 90 Da (Butyl-thiol) is the specific signature distinguishing it from Methionine (-48 Da).

Experimental Protocols

This protocol is designed to be self-validating. The use of an internal standard (Fmoc-Met) allows for immediate confirmation of instrument performance and retention time shifts.

4.1 Sample Preparation
  • Stock Solution: Dissolve 1 mg this compound in 1 mL DMSO (1 mg/mL). Note: DMSO is required due to the hydrophobicity of the Fmoc and butyl groups.

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Acetonitrile:Water (0.1% Formic Acid). Final concentration: 10 µg/mL.

  • Control Spike: Add Fmoc-Methionine to a final concentration of 10 µg/mL to serve as a relative retention time marker.

4.2 LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Fmoc-Buthionine is highly hydrophobic and will elute late (approx. 7-8 min).

  • Ionization: ESI Positive Mode.

  • Scan Range: m/z 100 – 1000.

4.3 Differentiation of Oxidation States (Impurity Profiling)

During synthesis or storage, the thioether sulfur can oxidize. Use the following table to identify these common derivatives in your spectrum.

DerivativeStructure ModificationMass Shift (vs Fmoc-But)m/z ([M+H]+)Stability
Fmoc-Buthionine Thioether (-S-)0414.17Stable (store -20°C)
Sulfoxide Sulfoxide (-S(=O)-)+16 Da430.17Reversible (can reduce)
Sulfone Sulfone (-S(=O)₂-)+32 Da446.17Irreversible
Sulfoximine Sulfoximine (-S(=O)(=NH)-)+31 Da445.18Bioactive Form (BSO)

Note: The Sulfoximine form (BSO precursor) is distinct from the Sulfone by 1 Da (NH vs O). High-resolution MS (HRMS) is recommended to distinguish the Sulfone (446.1640) from the Sulfoximine (445.1799).

Data Presentation & Workflow Visualization

To ensure reproducibility, the characterization workflow should follow a strict logic gate system.

Workflow Sample Crude Fmoc-Buthionine LC C18 LC Separation (Gradient 5-95% B) Sample->LC MS1 Full Scan MS1 Check m/z 414.17 LC->MS1 Decision Peak Found? MS1->Decision MS2 Targeted MS2 (CID) Look for -90 Da Loss Decision->MS2 Yes Oxidation Check +16/+32 Da (Sulfoxide/Sulfone) Decision->Oxidation No (Mass Shift?) Valid Validated Fmoc-Buthionine MS2->Valid Fragment Confirmed Oxidation->Valid Impurity Quantified

Figure 2: Logical workflow for the identification and purity assessment of this compound derivatives.

References
  • Griffith, O. W. (1982).[1] Mechanism of action, metabolism, and toxicity of buthionine sulfoximine and its higher homologs, potent inhibitors of glutathione synthesis.[1] The Journal of Biological Chemistry, 257(22), 13704-13712.[1] Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Link

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Link

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray ionization mass spectrometry: a technique to access the information beyond the molecular weight of the analyte. International Journal of Analytical Chemistry, 2012. Link

  • MedChemExpress. (2024). L-Buthionine-(S,R)-sulfoximine Product Information. MedChemExpress. Link

Sources

A Senior Application Scientist's Guide to Separating D and L Isomers of Buthionine in Peptide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise analysis of peptides is paramount. The incorporation of non-natural amino acids, such as buthionine, has become a critical strategy in designing novel therapeutics. However, the chirality of these amino acids introduces a significant analytical challenge: the separation and quantification of their D and L isomers. This guide provides an in-depth comparison of analytical techniques for separating D and L isomers of buthionine within a peptide context, supported by experimental insights and protocols.

Buthionine sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase, a key enzyme in glutathione (GSH) synthesis.[1][2][3] This inhibition of GSH production makes BSO a valuable tool in cancer research, as it can sensitize tumor cells to chemotherapy.[2][4][5] The biological activity of BSO is stereospecific, making the separation of its D and L isomers crucial for understanding its mechanism of action and for the development of effective therapeutics.

This guide will explore and compare the primary analytical methodologies for chiral separation of buthionine isomers in peptides, focusing on High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

The Challenge of Chiral Separation in Peptides

Enantiomers, such as the D and L isomers of buthionine, possess nearly identical physicochemical properties, making their separation a formidable task. In the context of peptide analysis, this challenge is amplified. The subtle difference in the spatial arrangement of a single amino acid isomer within a larger peptide chain often results in minimal changes to the overall hydrophobicity and charge of the molecule.[6] Consequently, standard reversed-phase HPLC methods are typically insufficient for resolving these isomeric peptides.[6]

Effective chiral separation relies on creating a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, thus allowing for their differential migration and separation.[7] This can be achieved through several approaches, primarily involving the use of a chiral stationary phase (CSP), a chiral derivatizing agent, or a chiral mobile phase additive.[8]

Comparative Analysis of Separation Techniques

The two most powerful and widely adopted techniques for the chiral separation of amino acids and peptides are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). Each offers distinct advantages and is suited to different analytical needs.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and robust technique for enantiomeric separation.[9] The primary strategies for chiral separation in HPLC involve direct and indirect methods.

Direct Methods: Chiral Stationary Phases (CSPs)

The most common and direct approach is the use of a chiral stationary phase (CSP).[8][10] These columns contain a chiral selector immobilized onto the stationary phase support material. The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector.

Table 1: Comparison of Common Chiral Stationary Phases for Amino Acid and Peptide Separation

Chiral Stationary Phase TypePrinciple of SeparationAdvantagesDisadvantagesBest Suited For
Polysaccharide-based (e.g., cellulose, amylose derivatives) [11]Hydrogen bonding, π-π interactions, steric hindranceBroad applicability, high loading capacity, robustCan be expensive, may require specific mobile phasesGeneral screening of chiral compounds, including derivatized amino acids
Cyclodextrin-based [12]Inclusion complexation, hydrogen bondingGood for separating hydrophobic molecules, compatible with reversed-phase mobile phasesLower efficiency compared to some other CSPsSeparation of aromatic and hydrophobic amino acids
Macrocyclic glycopeptide (e.g., vancomycin, teicoplanin) Hydrogen bonding, ionic interactions, steric interactionsMulti-modal, can operate in reversed-phase, normal-phase, and polar organic modesCan be sensitive to mobile phase composition and pHVersatile for a wide range of chiral compounds, including underivatized amino acids
Pirkle-type (π-acid/π-base) π-π interactions, hydrogen bonding, dipole-dipole interactionsHigh efficiency and selectivity for specific compound classesNarrower applicability compared to polysaccharide phasesSeparation of derivatized amino acids with aromatic groups

Indirect Methods: Chiral Derivatizing Agents (CDAs)

An alternative to CSPs is the use of a chiral derivatizing agent (CDA).[8] In this approach, the enantiomeric mixture is reacted with an enantiomerically pure CDA to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column.

Causality Behind the Choice: This method is particularly useful when a suitable CSP is not available or when higher detection sensitivity is required, as the derivatizing agent can introduce a chromophore or fluorophore. However, this method is more labor-intensive, requires a pure CDA, and carries the risk of racemization during the derivatization step.[8]

Capillary Electrophoresis (CE)

Capillary Electrophoresis has emerged as a powerful technique for chiral separations, offering high efficiency, short analysis times, and low sample and reagent consumption.[13] Chiral resolution in CE is typically achieved by adding a chiral selector to the background electrolyte (BGE).

Common Chiral Selectors in CE:

  • Cyclodextrins (CDs): Neutral and derivatized cyclodextrins are the most widely used chiral selectors in CE due to their versatility and ability to form inclusion complexes with a wide range of analytes.

  • Crown Ethers: Particularly effective for the separation of primary amines.

  • Chiral Surfactants (Micellar Electrokinetic Chromatography - MEKC): Enantiomers partition differently into the chiral micelles, leading to separation.

  • Proteins: Proteins like bovine serum albumin (BSA) can be used as chiral selectors, mimicking biological interactions.

Table 2: Performance Comparison of Chiral HPLC vs. Chiral CE for Buthionine Isomer Analysis

ParameterChiral HPLC with CSPChiral CE with Selector in BGE
Resolution Generally good to excellent, highly dependent on CSP selection.Typically offers very high resolution due to high theoretical plate counts.
Speed Analysis times can range from several minutes to over an hour.Faster analysis times, often in the range of a few minutes.[13]
Sample Volume Requires microliter-scale injections.Nanoliter-scale sample consumption.
Method Development Can be time-consuming, involving screening of multiple columns and mobile phases.[9][14]Often faster method development by screening different chiral selectors and concentrations in the BGE.
Cost High initial cost for chiral columns, but they are reusable.Lower cost for capillaries; chiral selectors are consumed but in small amounts.
Robustness Generally considered a very robust and reproducible technique.Can be more sensitive to changes in buffer composition, temperature, and capillary surface.

Experimental Protocols

The following protocols provide a starting point for developing a robust method for separating D and L buthionine isomers in a peptide sample.

Protocol 1: Chiral HPLC Method for Derivatized Buthionine Isomers

This protocol utilizes pre-column derivatization followed by separation on a standard C18 column. This is an indirect method.

1. Derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - FDAA)

  • Rationale: Marfey's reagent is a well-established CDA that reacts with the primary amine of the amino acid to form stable diastereomers with strong UV absorbance, enhancing detection.

    • Hydrolyze the peptide sample to release the constituent amino acids (e.g., 6N HCl at 110°C for 24 hours).

    • Evaporate the acid under vacuum.

    • Reconstitute the dried hydrolysate in 100 µL of 50 mM sodium bicarbonate buffer (pH 8.5).

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction mixture and add 20 µL of 2N HCl to stop the reaction.

    • Dilute the sample with the mobile phase before injection.

2. HPLC Conditions

  • Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.

  • Temperature: 30°C.

Protocol 2: Direct Chiral HPLC Method using a Macrocyclic Glycopeptide CSP

This protocol is for the direct separation of underivatized buthionine isomers.

1. Sample Preparation

  • Hydrolyze the peptide as described in Protocol 1.

  • Reconstitute the dried hydrolysate in the mobile phase.

2. HPLC Conditions

  • Column: A macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC V2).

  • Mobile Phase: A polar organic mobile phase is often effective. A starting point could be a mixture of methanol, acetonitrile, acetic acid, and triethylamine (e.g., 75:25:0.3:0.2 v/v/v/v).[12]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm or via mass spectrometry (MS).

  • Temperature: 25°C. Temperature can be optimized to improve resolution.[14]

Visualization of Workflows

Experimental Workflow for Chiral HPLC

G cluster_0 Sample Preparation cluster_1 Method Selection cluster_2 Direct Analysis Workflow cluster_3 Indirect Analysis Workflow Peptide_Sample Peptide Sample Containing Buthionine Hydrolysis Acid Hydrolysis Peptide_Sample->Hydrolysis Amino_Acid_Mixture Mixture of D/L Buthionine Hydrolysis->Amino_Acid_Mixture Direct_Method Direct Method (CSP) Amino_Acid_Mixture->Direct_Method Indirect_Method Indirect Method (Derivatization) Amino_Acid_Mixture->Indirect_Method CSP_Column Chiral Stationary Phase Column Direct_Method->CSP_Column Derivatization Derivatization (e.g., Marfey's Reagent) Indirect_Method->Derivatization HPLC_System_Direct HPLC-UV/MS CSP_Column->HPLC_System_Direct Separated_Enantiomers_Direct Separated D and L Isomers HPLC_System_Direct->Separated_Enantiomers_Direct Diastereomers Diastereomer Formation Derivatization->Diastereomers Achiral_Column Standard C18 Column Diastereomers->Achiral_Column HPLC_System_Indirect HPLC-UV/MS Achiral_Column->HPLC_System_Indirect Separated_Diastereomers Separated Diastereomers HPLC_System_Indirect->Separated_Diastereomers

Caption: Chiral HPLC workflow for buthionine isomer analysis.

Logic for Method Selection

The choice between different analytical techniques depends on several factors.

G Start Analytical Goal High_Throughput High-Throughput Screening? Start->High_Throughput Quantitation Accurate Quantitation? Start->Quantitation Preparative Preparative Scale? Start->Preparative Sample_Limited Limited Sample? Start->Sample_Limited CE Capillary Electrophoresis High_Throughput->CE Yes HPLC_Indirect Indirect HPLC (Derivatization) Quantitation->HPLC_Indirect Yes, with high sensitivity HPLC_Direct Direct HPLC (CSP) Quantitation->HPLC_Direct Yes, robust Preparative->HPLC_Direct Yes Sample_Limited->CE Yes

Caption: Decision tree for selecting a chiral separation method.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of your results, any chiral separation method must be properly validated. This includes:

  • Specificity: Demonstrate that the method can resolve the D and L isomers from each other and from other components in the sample matrix. This can be confirmed by analyzing pure enantiomeric standards.

  • Linearity and Range: Establish a linear relationship between the peak area and the concentration of each enantiomer over a defined range.[12]

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of each enantiomer that can be reliably detected and quantified.[12]

  • Robustness: Assess the method's performance when small, deliberate variations are made to the method parameters (e.g., mobile phase composition, temperature, pH).

By systematically validating your chosen method, you create a self-validating system that ensures the reliability and accuracy of your chiral separation data.

Conclusion

The separation of D and L isomers of buthionine in peptide analysis is a critical yet challenging task. Both chiral HPLC and capillary electrophoresis offer powerful solutions, each with its own set of advantages. Chiral HPLC, particularly with the use of modern chiral stationary phases, provides a robust and versatile platform for both analytical and preparative-scale separations. Capillary electrophoresis excels in high-throughput screening and when sample volumes are limited, offering rapid and highly efficient separations.

The choice of the optimal method depends on the specific analytical requirements, including the desired throughput, sensitivity, and the nature of the peptide sample. By understanding the principles behind these techniques and following rigorous validation procedures, researchers can confidently and accurately determine the enantiomeric composition of buthionine-containing peptides, paving the way for advancements in drug discovery and development.

References

  • Manning, J. M., & Moore, S. (1968). Determination of D- and L-Amino Acids by Ion Exchange Chromatography as L-D and L-L Dipeptides. Journal of Biological Chemistry, 243(21), 5591-5597. [Link]

  • Phenomenex, Inc. (n.d.). GLP-1 Peptide Impurity Profiling: Separating D-Isomers, Oxidation States, and Truncations. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Valentine, S. J., Counterman, A. E., Ho, Y., & Clemmer, D. E. (1999). Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis of a 4000-Component Combinatorial Library. Journal of the American Society for Mass Spectrometry, 10(11), 1188-1203. [Link]

  • Zhang, C., Wang, Y., & Wang, X. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(15), 5037-5072. [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]

  • Winter, D., Pipkorn, R., & Lehmann, W. D. (2009). Separation of peptide isomers and conformers by ultra performance liquid chromatography. Journal of Separation Science, 32(8), 1111-1119. [Link]

  • Phenomenex, Inc. (n.d.). Chiral HPLC Separations. [Link]

  • Hroboňová, K., Ondrušková, K., Armstrong, D. W., & Lehotay, J. (2015). Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase. Analytical Methods, 7(12), 5053-5058. [Link]

  • Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
  • Joyce, L. A., & Canary, J. W. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Molecules, 17(8), 9036-9046. [Link]

  • Kang, Y. J., Kim, Y. C., & Kim, H. (2000). Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ. Journal of Biological Chemistry, 275(36), 27937-27944. [Link]

  • Nonaka, H., Akter, T., & Anslyn, E. V. (2018). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 5(11), 1784-1789. [Link]

  • Hewitt, S. A., & Schöneich, C. (2017). The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS). Journal of Chromatography B, 1040, 134-141. [Link]

  • Al-Qenaei, A., Yi, J., & Kerbel, R. S. (1995). Selective and synergistic activity of L-S,R-buthionine sulfoximine on malignant melanoma is accompanied by decreased expression of glutathione-S-transferase. Melanoma Research, 5(5), 327-335. [Link]

  • University of Bristol. (n.d.). Determination of enantiomeric excess. [Link]

  • Hindryckx, A., et al. (2021). Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE. Cancers, 13(11), 2736. [Link]

  • Eiseman, J. L., et al. (1993). High-performance liquid chromatographic determination of the S- and R-diastereoisomers of L-buthionine (SR)-sulfoximine in human plasma and urine. Journal of Chromatography, 613(2), 333-339. [Link]

  • Chen, Y., et al. (2015). The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine. Oncology Letters, 10(5), 2973-2978. [Link]

  • Addadi, K., et al. (2015). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Chirality, 27(5), 332-338. [Link]

  • Scriba, G. K. (2006). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]

  • O'Dwyer, P. J., et al. (1996). L-S,R-buthionine sulfoximine: historical development and clinical issues. Cancer Treatment and Research, 87, 145-158. [Link]

Sources

comparative stability of Fmoc-DL-buthionine vs BSO derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Stability of Fmoc-DL-buthionine and Buthionine Sulfoximine (BSO) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Buthionine sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (GCS), a critical enzyme in the biosynthesis of glutathione (GSH).[1][2][3][4] This property makes BSO and its derivatives invaluable tools in cancer research and drug development for depleting cellular GSH and sensitizing tumor cells to chemotherapy.[1][4] A common derivative used in peptide synthesis is the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protected version, this compound. Understanding the comparative stability of these compounds is paramount for their effective storage, handling, and application in experimental workflows. This guide provides a detailed analysis of the chemical stability of this compound versus unprotected BSO, explains the underlying chemical principles, and offers a robust experimental protocol for empirical validation.

Introduction: The Role of BSO and the Rationale for Fmoc Protection

Glutathione (GSH) is a primary intracellular antioxidant, protecting cells from oxidative stress. Many cancer cells exhibit elevated GSH levels, contributing to resistance against common chemotherapeutic agents.[1] Buthionine sulfoximine (BSO) irreversibly inhibits γ-glutamylcysteine synthetase, the rate-limiting enzyme in GSH synthesis, thereby depleting cellular GSH stores.[4][5] This depletion can re-sensitize resistant tumors to treatment and, in some cases, induce ferroptosis or apoptosis.[1]

The creation of an Fmoc-protected BSO derivative, this compound, is driven by the needs of Solid-Phase Peptide Synthesis (SPPS). The Fmoc group serves as a temporary protecting shield for the α-amino group of the buthionine molecule.[6] This protection is essential to ensure that during peptide chain elongation, only the carboxyl group of the incoming amino acid reacts with the free amino group of the resin-bound peptide, preventing unwanted side reactions and ensuring controlled, sequential assembly.[6][] The choice of the Fmoc group is strategic due to its unique stability profile: it is stable under acidic conditions but can be cleanly and rapidly removed by a weak base, typically piperidine.[8][9]

BSO_Inhibition_Pathway BSO Buthionine Sulfoximine (BSO) GCS γ-Glutamylcysteine Synthetase (GCS) BSO->GCS Inactivates GSH_Synth Glutathione (GSH) Biosynthesis GCS->GSH_Synth Catalyzes GSH_Levels Cellular GSH Levels Depleted GSH_Synth->GSH_Levels Leads to (when active) Oxidative_Stress Increased Oxidative Stress & Cell Death GSH_Levels->Oxidative_Stress Results in

Caption: Mechanism of BSO-induced glutathione depletion.

Structural and Physicochemical Properties

The fundamental difference between BSO and its Fmoc derivative is the large, hydrophobic Fmoc group attached to the primary amine. This modification significantly alters the molecule's properties.

Structures cluster_0 BSO + Fmoc Protection BSO DL-Buthionine Sulfoximine (BSO) FmocCl + Fmoc-Cl / Fmoc-OSu (Base) BSO->FmocCl FmocBSO This compound FmocCl->FmocBSO

Caption: Synthesis of this compound from BSO.

PropertyDL-Buthionine-(S,R)-sulfoximine (BSO)This compoundRationale / Comments
Molecular Formula C₈H₁₈N₂O₃S[10]C₂₃H₂₈N₂O₅SAddition of the C₁₅H₁₀O₂ Fmoc group.
Molecular Weight 222.31 g/mol [10][11]444.54 g/mol The Fmoc group adds 222.23 g/mol .
Appearance Crystalline solid[5]Typically a white to off-white powderStandard appearance for protected amino acids.
Solubility Soluble in water (≥50 mg/mL) and PBS (~5 mg/mL).[2][5][10] Sparingly soluble in organic solvents like DMSO and ethanol.[5]Generally soluble in organic solvents used in SPPS (e.g., DMF, NMP). Poorly soluble in aqueous buffers.The large, nonpolar Fmoc group drastically reduces aqueous solubility and increases organic solubility.
Primary Function Inhibit GSH synthesis in cellular or in vivo models.[1][12][13]Building block for incorporating a BSO residue into a peptide sequence via SPPS.The Fmoc group must be removed for the amine to be active or for the BSO to act as an inhibitor in a biological context.

Comparative Stability Analysis: A Tale of Two Contexts

The term "stability" is not absolute; it is defined by the chemical environment (pH, solvent, temperature) and the intended application.

Intrinsic Stability of the Sulfoximine Core

The sulfoximine functional group itself is relatively robust but can be susceptible to certain degradation pathways, including reduction, oxidation, and C-S bond cleavage under harsh chemical conditions.[14] For both this compound and standard BSO, these pathways represent the ultimate limit of their stability under aggressive chemical treatment. However, under typical experimental and storage conditions, these degradation routes are generally slow.

Stability of Unprotected BSO

Standard BSO is a highly stable compound when stored as a solid. Product information sheets indicate it is stable for at least two to four years when stored as a crystalline solid at -20°C.[5] However, its stability in aqueous solution is more limited. It is recommended not to store aqueous solutions for more than one day, as degradation can occur.[5] This instability in solution is likely due to slow hydrolysis or other reactions involving the sulfoximine moiety over time in a polar protic environment.

The Defining Role of the Fmoc Group

The Fmoc protecting group dictates the stability profile of this compound and is the primary point of differentiation.

  • Acid Stability: The Fmoc group is stable to acidic conditions.[8][9] This is a cornerstone of the Fmoc-based SPPS strategy, as it allows for the use of acid-labile side-chain protecting groups (e.g., Boc, tBu) which remain intact during the basic cleavage of the N-terminal Fmoc group.[15] Therefore, this compound is highly stable in mildly acidic environments where unprotected BSO might also be stable.

  • Base Lability: The Fmoc group is explicitly designed to be cleaved under mild basic conditions.[8] The presence of a secondary amine like piperidine (typically 20% in DMF) rapidly removes the Fmoc group via a β-elimination mechanism.[9] This means This compound is inherently unstable in any basic solution (pH > 8-9) and especially in the presence of amines. This is a designed feature for synthesis, but a critical liability if not handled correctly in other applications.

  • For long-term storage as a solid: Both compounds are highly stable.

  • In neutral or acidic aqueous solution: Stability is primarily governed by the sulfoximine core; however, the poor aqueous solubility of the Fmoc derivative makes this a less common scenario.

  • In basic solution: this compound is significantly less stable than unprotected BSO due to the rapid cleavage of the Fmoc group.

Experimental Protocol: HPLC-Based Comparative Stability Assay

To empirically determine and compare the stability of these compounds under relevant conditions, a quantitative High-Performance Liquid Chromatography (HPLC) assay is the gold standard. This protocol provides a self-validating system to assess degradation over time.

Objective: To quantify the degradation of this compound and DL-Buthionine Sulfoximine over 48 hours in different buffer systems at a controlled temperature.

Materials and Reagents
  • This compound

  • DL-Buthionine-(S,R)-sulfoximine (BSO)

  • HPLC-grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • Carbonate-bicarbonate buffer, pH 9.0

  • Analytical HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Experimental Workflow

Stability_Workflow prep 1. Prepare Stock Solutions (10 mM in ACN) incubate 2. Incubate Samples - Dilute stocks into pH 5, 7.4, 9 buffers - Aliquot for time points (T=0, 2, 8, 24, 48h) prep->incubate sampling 3. Time-Point Sampling - Quench reaction (e.g., add ACN/TFA) - Store at -20°C until analysis incubate->sampling hplc 4. RP-HPLC Analysis - Inject samples - Monitor at 265 nm (Fmoc) & 210 nm (Peptide bond/BSO) sampling->hplc data 5. Data Analysis - Integrate peak areas - Plot % Remaining vs. Time hplc->data

Caption: Workflow for the comparative HPLC stability study.

Detailed Steps
  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve this compound and BSO in 100% ACN to create 10 mM stock solutions. Causality: ACN is used as the solvent to ensure complete dissolution and prevent premature degradation before the experiment begins.

  • Incubation Setup:

    • For each compound, prepare three sets of incubation tubes corresponding to the three buffers (pH 5.0, 7.4, and 9.0).

    • Add buffer to each tube. Warm to the incubation temperature (e.g., 37°C).

    • Initiate the experiment by diluting the 10 mM stock solution into each buffer to a final concentration of 100 µM. Vortex gently. This is your T=0 sample.

    • Immediately take an aliquot from each T=0 sample, quench it by diluting 1:1 with 50:50 ACN:Water containing 0.1% TFA, and store at -20°C. Causality: Quenching with an acidic organic solvent stops further degradation and ensures sample integrity before analysis.

    • Place the remaining incubation tubes in an incubator at 37°C.

  • Time-Point Collection:

    • At subsequent time points (e.g., 2, 8, 24, and 48 hours), remove an aliquot from each incubation tube, quench as described above, and store at -20°C.

  • HPLC Analysis:

    • Set up the HPLC system. A suitable method for separating these compounds would be:

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in ACN

      • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate.

      • Flow Rate: 1.0 mL/min

      • Detection: UV absorbance at 210 nm (for BSO) and 265 nm (for the Fmoc group).

    • Run all quenched samples, including the T=0 points.

  • Data Analysis:

    • For each compound and condition, integrate the peak area of the parent compound.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot % Remaining versus Time for each compound under each pH condition.

Expected Outcomes and Data Interpretation

The results of this experiment would be summarized in a table and visualized in graphs, providing clear, quantitative evidence of stability.

Table of Expected Results (% Compound Remaining at 37°C)

Time (h)BSO (pH 5.0)BSO (pH 7.4)BSO (pH 9.0)Fmoc-BSO (pH 5.0)Fmoc-BSO (pH 7.4)Fmoc-BSO (pH 9.0)
0 100100100100100100
8 >98%>95%>95%>98%>95%<10%
24 >95%>90%>90%>95%>90%<1%
48 >90%>85%>85%>90%>85%ND
(ND = Not Detectable)

This hypothetical data illustrates the expected outcome: both compounds are stable in acidic and neutral pH, but this compound degrades rapidly at basic pH due to the cleavage of the Fmoc group.

Conclusion and Recommendations

The stability of BSO and its Fmoc-protected derivative is fundamentally linked to their intended applications.

  • DL-Buthionine Sulfoximine (BSO) is a chemically robust molecule, ideal for use in aqueous-based biological assays (cell culture, in vivo studies). While stable as a solid, care should be taken with long-term storage of its aqueous solutions.

  • This compound is a specialized reagent designed for the controlled environment of solid-phase peptide synthesis. Its stability profile—resistance to acid and lability to base—is a critical design feature. It is exceptionally stable when stored as a powder and handled in the appropriate organic solvents for SPPS. However, its use is inappropriate in any experimental system with a basic pH where the integrity of the Fmoc group is required.

For researchers, the choice is clear: use unprotected BSO for cellular and biochemical inhibition studies and This compound exclusively for incorporating this unique amino acid analogue into synthetic peptides.

References

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link][8]

  • PubChem. DL-Buthionine-(S,R)-sulfoximine. [Link][1]

  • Fruehauf, J.P., & Meyskens, F.L. Jr. (1997). Pharmacokinetics of buthionine sulfoximine (NSC 326231) and its effect on melphalan-induced toxicity in mice. ResearchGate. [Link][16]

  • Wikipedia. Buthionine sulfoximine. [Link][3]

  • Wiezorek, S., Lamers, P., & Bolm, C. (2019). Conversion and degradation pathways of sulfoximines. Chemical Society Reviews, 48, 5408-5423. [Link][14]

  • Fruehauf, J.P., et al. (1997). Selective and synergistic activity of L-S,R-buthionine sulfoximine on malignant melanoma is accompanied by decreased expression of glutathione-S-transferase. PubMed. [Link][12]

  • Kim, H.R., et al. (2007). Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ. Journal of Toxicology and Environmental Health, Part A, 70(1), 69-77. [Link][13]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link][15]

  • Chemistry For Everyone. (2024). What Are Fmoc Protecting Groups?. YouTube. [Link][6]

  • Bharath, S., & Muralidhara. (2014). Buthionine sulfoximine-induced glutathione depletion. Its effect on antioxidants, lipid peroxidation and calcium homeostasis in the lung. PubMed. [Link][4]

Sources

Precision Verification: Elemental Analysis Standards for Fmoc-DL-Buthionine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Standardization Guide Subject:


-(

-Fluorenylmethoxycarbonyl)-DL-buthionine (

) Date: October 26, 2023 Author: Senior Application Scientist, Chemical Characterization Unit

Executive Summary: The Analytical Challenge

Fmoc-DL-buthionine (CAS: 1396969-21-3) is a critical synthetic building block, primarily utilized in Solid Phase Peptide Synthesis (SPPS) to introduce the buthionine side chain—a structural analog of methionine and a precursor to Buthionine Sulfoximine (BSO), a potent glutathione synthesis inhibitor.

Unlike standard amino acids, this compound presents a dual analytical challenge:

  • The Fmoc Group: A bulky, aromatic lipophilic moiety that requires high combustion temperatures to prevent incomplete oxidation (soot formation).

  • The Thioether Linkage: The sulfur atom (

    
    ) requires specific catalytic handling during Elemental Analysis (EA) to prevent catalyst poisoning and ensure quantitative conversion to 
    
    
    
    .

This guide compares the Theoretical Standards against Experimental Realities , evaluating the performance of Dynamic Flash Combustion (CHNS) against alternative purity metrics like qNMR and HPLC.

Theoretical Standards: The Baseline

Before evaluating experimental data, we must establish the "Gold Standard" theoretical composition. Any deviation from these values beyond the standard tolerance (


) indicates solvation, incomplete synthesis, or degradation.

Target Molecule: this compound Formula:


Molecular Weight:  413.53  g/mol [1]
Table 1: Theoretical Elemental Composition Standards
ElementSymbolCountAtomic MassTotal MassTheoretical % Acceptable Range (

)
Carbon C2312.011276.2566.80% 66.40 – 67.20%
Hydrogen H271.00827.226.58% 6.18 – 6.98%
Nitrogen N114.00714.013.39% 2.99 – 3.79%
Sulfur S132.0632.067.75% 7.35 – 8.15%
Oxygen O415.99964.0015.48% Calculated by difference

Critical Insight: A low Carbon value accompanied by a high Hydrogen value typically indicates Water/Moisture contamination (hygroscopicity). A low Carbon value with correct Nitrogen ratios often indicates Solvent Entrapment (e.g., Dichloromethane or Ethyl Acetate from the Fmoc protection step).

Comparative Methodology: CHNS vs. Alternatives

In drug development, "Purity" is relative to the method used. Below is a comparative performance analysis of Elemental Analysis (CHNS) against HPLC and qNMR for this specific sulfur-containing molecule.

Table 2: Analytical Method Performance Comparison
FeatureMethod A: Dynamic Flash Combustion (CHNS) Method B: HPLC (UV @ 254nm) Method C: Quantitative NMR (qNMR)
Primary Detection Bulk Purity (Mass %)Chromophoric PurityMolar Purity
Sulfur Sensitivity High (Requires

additive)
None (Unless specialized detector)Low (No direct S signal)
Inorganic Salts Detects (Values drop proportionally)Blind (Salts elute in void volume)Blind (Unless internal std used)
Solvent/Water Detects (H/C ratio shifts)Blind (Solvent peak ignored)Detects (Specific solvent peaks)
Sample Size 2 – 5 mg< 0.1 mg5 – 20 mg
Destructive? YesNoNo
Verdict Best for Bulk Material Validation Best for Organic Impurity ProfilingBest for Absolute Quantification
Comparative Analysis Narrative

While HPLC is the standard for checking if the reaction worked, Elemental Analysis is the only method that confirms the "Net Peptide Content" (NPC) or "Net Solid Content."

  • The Fmoc-Methionine Analog: Studies on Fmoc-Methionine (a structural analog) show that sulfur oxidation (sulfoxide formation) is a common degradation pathway. HPLC can separate Fmoc-Buthionine from Fmoc-Buthionine-Sulfoxide. EA cannot distinguish these two (same elemental formula), but it can detect if the sulfur is missing entirely (desulfurization) or if the sample is heavily solvated.

Experimental Protocol: Validated CHNS Workflow

To achieve the theoretical values listed in Table 1, the following protocol minimizes errors caused by the sulfur content and the refractory nature of the Fmoc group.

Reagents & Equipment[2]
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Combustion Aid: Vanadium Pentoxide (

    
    ) or Tungsten Trioxide (
    
    
    
    ). Crucial for Sulfur.
  • Standard: Sulfanilamide (Reference Standard).

Step-by-Step Methodology
  • Sample Pre-Treatment (The "Drying" Step):

    • Fmoc-amino acids are notoriously hygroscopic.

    • Action: Dry sample in a vacuum desiccator over

      
       for 24 hours at 40°C.
      
    • Why: Failure to dry results in High %H and Low %C, leading to false rejection of the batch.

  • Weighing:

    • Weigh 2.0 – 3.0 mg of this compound into a Tin (Sn) capsule.

    • Accuracy: Microbalance precision must be

      
       mg.
      
  • Additive Introduction:

    • Add ~5 mg of

      
       powder directly over the sample in the capsule.
      
    • Mechanism: Vanadium acts as an oxygen donor and flux, ensuring the sulfur converts completely to

      
       and does not get trapped as sulfate ash in the crucible.
      
  • Combustion Parameters:

    • Furnace Temp: 950°C (Standard) or 1150°C (High Temp mode).

    • Oxygen Dose: Excess (

      
       mL/min) to ensure the aromatic fluorenyl ring is fully broken down.
      
  • Detection:

    • Gases (

      
      ) are separated via GC column.
      
    • Note: Ensure the TCD (Thermal Conductivity Detector) is calibrated for the specific drift caused by the sulfur peak tailing.

Decision Logic & Quality Assurance

The following diagram illustrates the decision matrix for accepting or rejecting a batch of this compound based on EA results.

QualityControl Start Raw this compound Sample Dry Vacuum Dry (24h @ 40°C) Start->Dry EA_Run Run CHNS Analysis (+ V2O5 Additive) Dry->EA_Run Check_C Is Carbon within 66.4% - 67.2%? EA_Run->Check_C Check_S Is Sulfur within 7.35% - 8.15%? Check_C->Check_S Yes Fail_C_Low FAIL: Carbon Low Hydrogen High Check_C->Fail_C_Low No Pass PASS: Release for Synthesis Check_S->Pass Yes Fail_S_Low FAIL: Sulfur Low Check_S->Fail_S_Low No Action_Dry Action: Re-dry (Moisture detected) Fail_C_Low->Action_Dry Diagnose Action_S Action: Check Combustion Temp or Catalyst Fail_S_Low->Action_S Diagnose Action_Dry->Dry Reprocess Action_S->EA_Run Retest

Figure 1: Quality Control Decision Tree for Elemental Analysis of Sulfur-containing Fmoc Amino Acids.

Troubleshooting Common Anomalies

When analyzing this compound, three specific failure modes are common.

Failure Mode 1: Low Sulfur (< 7.3%)
  • Cause: Incomplete oxidation of the sulfide to

    
    . Sulfur often forms stable metal sulfates with the ash of the tin capsule or the combustion tube packing.
    
  • Solution: Increase the Oxygen dosing time by 10 seconds and double the amount of

    
     additive.
    
Failure Mode 2: High Nitrogen (> 3.8%)
  • Cause: Incomplete removal of Piperidine or DMF. If the Fmoc protection step involved basic washes, residual amines will spike the Nitrogen count.

  • Solution: Extended vacuum drying or lyophilization from a dilute acetic acid solution.

Failure Mode 3: "Drifting" Results
  • Cause: Sample heterogeneity. Since this is a "DL" (racemic) mixture, if the crystallization was too rapid, you may have amorphous regions trapping solvent vs. crystalline regions.

  • Solution: Grind the sample to a fine powder before weighing to ensure homogeneity.

References

  • Innovagen. (2015). Net peptide content, amino acid analysis and elemental analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Recommendations for the generation, quantification, storage and handling of peptides. Retrieved from [Link]

  • CalTech GPS. (2020). Sulfur isotope analysis of cysteine and methionine via preparatory liquid chromatography and elemental analyzer. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-DL-buthionine
Reactant of Route 2
Reactant of Route 2
Fmoc-DL-buthionine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.